CX-6258 hydrochloride hydrate
Description
Properties
IUPAC Name |
(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3.ClH.H2O/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H;1H2/b22-16+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZTWDKBSOVPDP-LLDDCTHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C/4\C5=C(C=CC(=C5)Cl)NC4=O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CX-6258 Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 hydrochloride hydrate is a potent, orally bioavailable, and selective small-molecule inhibitor of the Pim family of serine/threonine kinases. This document provides a comprehensive overview of the mechanism of action of CX-6258, detailing its molecular targets, downstream signaling effects, and its anti-proliferative activity in cancer models. The information presented is intended to serve as a technical resource for researchers and drug development professionals investigating the therapeutic potential of Pim kinase inhibition.
Introduction to Pim Kinases and Their Role in Cancer
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3. These kinases are key regulators of cell survival, proliferation, and apoptosis.[1] Their expression is induced by various cytokines and growth factors through the JAK/STAT signaling pathway. Overexpression of Pim kinases has been implicated in the pathogenesis of numerous hematological malignancies and solid tumors, including acute myeloid leukemia (AML), prostate cancer, and pancreatic cancer.[1] Pim kinases exert their oncogenic effects by phosphorylating a range of downstream substrates, including the pro-apoptotic protein Bad and the translational regulator 4E-BP1, thereby promoting cell survival and protein synthesis.[1] The functional redundancy among the three Pim isoforms suggests that pan-Pim inhibition is a more effective therapeutic strategy than targeting a single isoform.[1]
Core Mechanism of Action of CX-6258
CX-6258 is a pan-Pim kinase inhibitor, effectively targeting all three isoforms. Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic domain of the Pim kinases, thereby preventing the phosphorylation of their downstream substrates.
Biochemical Potency
CX-6258 demonstrates potent inhibitory activity against Pim-1, Pim-2, and Pim-3 in biochemical assays. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating high affinity for the target kinases.
| Target Kinase | IC50 (nM) |
| Pim-1 | 5[2] |
| Pim-2 | 25[2] |
| Pim-3 | 16[2] |
| Table 1: Biochemical potency of CX-6258 against Pim kinase isoforms. |
Downstream Signaling Pathways
By inhibiting Pim kinases, CX-6258 modulates key signaling pathways that are critical for cancer cell survival and proliferation. The primary downstream effects observed are the inhibition of phosphorylation of Bad and 4E-BP1.[1][2]
-
Inhibition of Bad Phosphorylation: Pim kinases phosphorylate the pro-apoptotic protein Bad at Ser112. This phosphorylation creates a binding site for 14-3-3 proteins, sequestering Bad from its pro-apoptotic function at the mitochondria. CX-6258 blocks this phosphorylation, leading to the release of active Bad, which can then promote apoptosis.[1]
-
Inhibition of 4E-BP1 Phosphorylation: Pim kinases phosphorylate the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) at Thr37 and Thr46.[2] This phosphorylation is a priming step for subsequent phosphorylations that lead to the dissociation of 4E-BP1 from the eukaryotic initiation factor 4E (eIF4E), allowing for cap-dependent translation of proteins essential for cell growth and proliferation. By inhibiting 4E-BP1 phosphorylation, CX-6258 suppresses the translation of key oncogenic proteins.
Anti-Proliferative and Pro-Apoptotic Activity
CX-6258 exhibits robust anti-proliferative activity across a panel of human cancer cell lines, with particular sensitivity observed in acute leukemia cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 (range)[2] |
| PC3 | Prostate Cancer | 0.452[1] |
| Table 2: Anti-proliferative activity of CX-6258 in selected cancer cell lines. |
Furthermore, CX-6258 has demonstrated synergistic effects when used in combination with standard chemotherapeutic agents.
| Combination | Cell Line | Molar Ratio | Combination Index (CI50) |
| CX-6258 + Doxorubicin | PC3 | 10:1 | 0.4[2] |
| CX-6258 + Paclitaxel | PC3 | 100:1 | 0.56[2] |
| Table 3: Synergistic anti-proliferative activity of CX-6258. |
In Vivo Efficacy
The anti-tumor activity of CX-6258 has been evaluated in preclinical xenograft models, demonstrating significant dose-dependent tumor growth inhibition.
| Xenograft Model | Cancer Type | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) |
| MV-4-11 | Acute Myeloid Leukemia | 50 | 45%[1] |
| MV-4-11 | Acute Myeloid Leukemia | 100 | 75%[1] |
| PC3 | Prostate Cancer | 50 | 51%[1] |
| Table 4: In vivo anti-tumor efficacy of CX-6258. |
Experimental Protocols
Pim Kinase Radiometric Assay
This assay measures the transfer of the γ-phosphate from [γ-33P]ATP to a specific peptide substrate by the Pim kinase.
-
Reagents:
-
Recombinant human Pim-1, Pim-2, or Pim-3 enzyme.
-
This compound dissolved in DMSO.
-
[γ-33P]ATP.
-
Peptide substrate: RSRHSSYPAGT.[2]
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA).
-
-
Procedure:
-
Prepare serial dilutions of CX-6258.
-
In a reaction plate, combine the Pim kinase, CX-6258 dilution (or DMSO for control), and the peptide substrate in the kinase reaction buffer.
-
Initiate the reaction by adding [γ-33P]ATP. The final ATP concentrations are typically 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[2]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.
-
Terminate the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-33P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition and determine the IC50 value.
-
Western Blot Analysis of Phospho-proteins
This method is used to detect the phosphorylation status of Pim kinase substrates in cells treated with CX-6258.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MV-4-11) and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with various concentrations of CX-6258 or DMSO (vehicle control) for a specified duration (e.g., 2 hours).[1]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-Bad (Ser112) and phospho-4E-BP1 (Thr37/46). Also, probe for total Bad, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
-
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of CX-6258 in an animal model.
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are typically used.[1]
-
-
Cell Implantation:
-
Human cancer cells (e.g., MV-4-11 or PC3) are injected subcutaneously into the flank of the mice.[1]
-
-
Treatment:
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
CX-6258 is formulated for oral administration (p.o.) and administered daily at specified doses (e.g., 50 mg/kg and 100 mg/kg).[1] The vehicle control group receives the formulation without the active compound.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, the tumor growth inhibition (TGI) is calculated.
-
Conclusion
This compound is a potent and selective pan-Pim kinase inhibitor that effectively blocks the activity of all three Pim isoforms. Its mechanism of action involves the direct inhibition of the kinase activity, leading to the suppression of key downstream pro-survival and pro-proliferative signaling pathways. This results in significant anti-tumor effects in both in vitro and in vivo models of cancer. The detailed mechanistic understanding and methodologies provided in this guide offer a valuable resource for the continued investigation and development of CX-6258 and other Pim kinase inhibitors as potential cancer therapeutics.
References
CX-6258 Hydrochloride Hydrate: A Technical Guide to its Pim Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Pim kinase selectivity profile of CX-6258 hydrochloride hydrate, a potent, orally bioavailable, and selective pan-Pim kinase inhibitor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Kinase Selectivity Profile
This compound demonstrates high potency against all three Pim kinase isoforms while exhibiting significant selectivity over other kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
| Flt-3 | 134 |
Data Summary: CX-6258 is a potent inhibitor of Pim-1, Pim-2, and Pim-3 with IC50 values in the low nanomolar range[1][2][3][4]. Notably, in a broader kinase screen of 107 kinases, only the Pim isoforms and Flt-3 were inhibited by more than 80% at a concentration of 0.5 μM, underscoring the compound's excellent selectivity[5]. The inhibition of Flt-3, a kinase known to regulate Pim kinase expression in leukemia, is a noteworthy feature of CX-6258's profile[3][6].
Experimental Protocols: Radiometric Kinase Inhibition Assay
The following protocol outlines a typical radiometric assay used to determine the kinase inhibitory activity of CX-6258 against Pim kinases.
Objective: To quantify the potency of CX-6258 in inhibiting the enzymatic activity of Pim-1, Pim-2, and Pim-3 kinases through the measurement of radiolabeled phosphate incorporation into a substrate peptide.
Materials:
-
Recombinant human Pim-1, Pim-2, and Pim-3 enzymes
-
Substrate peptide: RSRHSSYPAGT
-
[γ-³³P]ATP (or [γ-³²P]ATP)
-
Unlabeled ATP
-
This compound, serially diluted
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
96-well assay plates
-
Phosphocellulose filter plates (e.g., Millipore MAPH)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration range would be from 1 µM down to low picomolar concentrations.
-
Reaction Mix Preparation: Prepare a master mix for each kinase assay. The final reaction volume is typically 25-50 µL. The mix contains the kinase reaction buffer, the specific recombinant Pim kinase, and the substrate peptide.
-
ATP Concentration: The concentration of ATP is critical and is specific for each Pim kinase isoform to approximate the Michaelis constant (Km)[2][3]:
-
Pim-1: 30 µM ATP
-
Pim-2: 5 µM ATP
-
Pim-3: 155 µM ATP
-
-
Initiation of Kinase Reaction:
-
Add the serially diluted CX-6258 or DMSO (vehicle control) to the assay wells.
-
Add the kinase/substrate master mix to the wells.
-
Initiate the reaction by adding the [γ-³³P]ATP/unlabeled ATP mix.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and Substrate Capture:
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound radiolabeled ATP.
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of CX-6258 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations: Signaling Pathways and Experimental Workflows
Pim Kinase Signaling Pathway
Pim kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[1][7][8] They are downstream effectors of various signaling pathways, most notably the JAK/STAT pathway, which is activated by numerous cytokines and growth factors.[6][7] Once expressed, Pim kinases phosphorylate a range of downstream targets to exert their cellular effects.
Caption: Pim Kinase Signaling Pathway and Site of CX-6258 Inhibition.
Experimental Workflow: Radiometric Kinase Inhibition Assay
The workflow for determining the IC50 of CX-6258 using a radiometric kinase assay involves a series of sequential steps from reagent preparation to data analysis.
Caption: Experimental Workflow for Radiometric Kinase Inhibition Assay.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
- 6. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: CX-6258 Hydrochloride Hydrate, a Pan-Pim Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical and cellular activity of CX-6258 hydrochloride hydrate, a potent and orally efficacious pan-inhibitor of the Pim kinase family. This document details its inhibitory activity, the experimental methodologies used for its characterization, and its effects on key cellular signaling pathways.
Core Inhibitory Activity: IC50 Values
This compound demonstrates potent inhibitory activity against all three isoforms of the Pim kinase family. The half-maximal inhibitory concentrations (IC50) have been determined in cell-free biochemical assays and are summarized in the table below.
| Kinase Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
These values indicate that CX-6258 is a highly potent inhibitor of Pim kinases, with activity in the low nanomolar range.[1][2][][4][5][6]
Experimental Protocols
The determination of the IC50 values for CX-6258 was primarily conducted using radiometric assays. These assays measure the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.
Biochemical Radiometric Kinase Assay for Pim-1, Pim-2, and Pim-3
Objective: To determine the in vitro inhibitory activity of CX-6258 against recombinant human Pim-1, Pim-2, and Pim-3 kinases.
Principle: This assay measures the incorporation of ³³P from [γ-³³P]ATP into a specific peptide substrate. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human Pim-1, Pim-2, and Pim-3 enzymes
-
Peptide substrate: RSRHSSYPAGT[6]
-
[γ-³³P]ATP
-
This compound, serially diluted
-
Kinase reaction buffer
-
ATP solutions at specified concentrations
Methodology:
-
Reaction Setup: The kinase reactions were performed in a multi-well plate format. Each reaction well contained the respective Pim kinase isoform, the peptide substrate, and a specific concentration of CX-6258 or vehicle control (DMSO).
-
ATP Concentrations: The concentration of ATP was held constant for each kinase assay to approximate the Michaelis constant (Km) for ATP:
-
Initiation and Incubation: The kinase reaction was initiated by the addition of [γ-³³P]ATP. The reaction mixtures were then incubated at a controlled temperature (typically 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination: The reaction was stopped by the addition of a solution that halts enzymatic activity, such as a strong acid or a high concentration of EDTA.
-
Quantification: The phosphorylated substrate was separated from the free [γ-³³P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing steps. The amount of radioactivity incorporated into the substrate was then quantified using a scintillation counter.
-
IC50 Calculation: The percentage of kinase inhibition was calculated for each concentration of CX-6258. The IC50 value was then determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Cellular Mechanism of Action
CX-6258 exerts its anti-proliferative effects by inhibiting the phosphorylation of key downstream substrates of the Pim kinases. This leads to the modulation of cellular processes involved in cell survival and proliferation.
Inhibition of Bad and 4E-BP1 Phosphorylation
Pim kinases are known to phosphorylate and inactivate the pro-apoptotic protein Bad at serine 112 (Ser112). They also phosphorylate the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) at serine 65 (Ser65) and threonine 37/46 (Thr37/46), which promotes protein synthesis.[1][7] CX-6258 has been shown to cause a dose-dependent inhibition of the phosphorylation of both Bad and 4E-BP1 at these specific sites in cellular assays.[1][7]
Experimental Protocol - Western Blot Analysis of Substrate Phosphorylation:
-
Cell Culture and Treatment: A suitable cancer cell line (e.g., MV-4-11 human AML cells) is cultured under standard conditions. Cells are then treated with increasing concentrations of CX-6258 for a specified duration.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated forms of Bad (p-Bad Ser112) and 4E-BP1 (p-4E-BP1 Ser65, p-4E-BP1 Thr37/46), as well as antibodies for the total levels of these proteins.
-
Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.
Conclusion
This compound is a potent, pan-Pim kinase inhibitor with well-characterized biochemical and cellular activities. Its ability to inhibit Pim kinase signaling, leading to decreased phosphorylation of key substrates like Bad and 4E-BP1, underscores its potential as a therapeutic agent in oncology. The experimental protocols outlined in this guide provide a foundation for further research and development of this and similar compounds.
References
- 1. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational Redesign of a Functional Protein Kinase-Substrate Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Downstream Effects of CX-6258 Hydrochloride Hydrate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the downstream signaling pathways modulated by CX-6258 hydrochloride hydrate, a potent, orally bioavailable, pan-Pim kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the complex signaling networks involved.
Executive Summary
CX-6258 is a selective inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3), which are crucial regulators of cell survival, proliferation, and apoptosis.[1] Overexpressed in various hematological malignancies and solid tumors, Pim kinases represent a compelling target for cancer therapy.[1] CX-6258 demonstrates robust anti-proliferative activity across a range of cancer cell lines and exhibits synergistic effects with standard chemotherapeutic agents.[2] Its mechanism of action primarily involves the inhibition of phosphorylation of key downstream substrates, leading to the induction of apoptosis and cell cycle arrest.
Mechanism of Action and Core Signaling Pathways
CX-6258 exerts its therapeutic effects by directly inhibiting the catalytic activity of all three Pim kinase isoforms. This inhibition disrupts the phosphorylation of several key downstream proteins that are critical for cell survival and proliferation.
Inhibition of Pro-Survival Signaling
A primary mechanism of CX-6258 is the suppression of anti-apoptotic signals. Pim kinases are known to phosphorylate and inactivate the pro-apoptotic protein Bad. By inhibiting Pim kinases, CX-6258 prevents the phosphorylation of Bad at Ser112, thereby promoting its pro-apoptotic function.[3]
Regulation of Protein Synthesis
CX-6258 also impacts the mTOR signaling pathway through its effect on the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Pim kinases phosphorylate 4E-BP1 at Thr37/46, leading to its inactivation and the subsequent release of eIF4E to initiate cap-dependent translation.[3] CX-6258 blocks this phosphorylation, resulting in the inhibition of protein synthesis and a reduction in cell growth.[3]
Destabilization of NKX3.1
In prostate cancer models, CX-6258 has been shown to decrease the stability of the tumor suppressor protein NKX3.1. Pim-1 kinase phosphorylates and stabilizes NKX3.1, and inhibition of Pim-1 by CX-6258 leads to a reduction in NKX3.1 half-life.
Upstream Regulation and Downstream Effects of Pim Kinases
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of CX-6258
| Target | IC₅₀ (nM) | Assay Type |
| Pim-1 | 5 | Radiometric |
| Pim-2 | 25 | Radiometric |
| Pim-3 | 16 | Radiometric |
Data sourced from multiple preclinical studies.[3][4]
Table 2: Anti-Proliferative Activity of CX-6258 in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 |
| K-562 | Chronic Myeloid Leukemia | 0.02 - 3.7 |
| MOLM-13 | Acute Myeloid Leukemia | 0.02 - 3.7 |
| PC-3 | Prostate Cancer | 0.452 |
| DU 145 | Prostate Cancer | 0.02 - 3.7 |
| LNCaP | Prostate Cancer | 0.02 - 3.7 |
The IC₅₀ values for most cell lines are reported as a range in the available literature.[3]
Table 3: In Vivo Efficacy of CX-6258 in Xenograft Models
| Xenograft Model | Cancer Type | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) |
| MV-4-11 | Acute Myeloid Leukemia | 50 | 45% |
| MV-4-11 | Acute Myeloid Leukemia | 100 | 75% |
| PC-3 | Prostate Cancer | 50 | 51% |
Oral administration was performed daily.[1][5]
Table 4: Synergistic Effects of CX-6258 with Chemotherapeutic Agents
| Combination | Cell Line | Molar Ratio (CX-6258:Drug) | Combination Index (CI₅₀) |
| Doxorubicin | PC-3 | 10:1 | 0.40 |
| Paclitaxel | PC-3 | 100:1 | 0.56 |
A CI₅₀ value < 1 indicates a synergistic effect.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on published literature and may require optimization for specific laboratory conditions.
Pim Kinase Radiometric Assay
This assay measures the enzymatic activity of Pim kinases by quantifying the incorporation of radiolabeled phosphate into a peptide substrate.
Materials:
-
Recombinant human Pim-1, Pim-2, or Pim-3 enzyme
-
Peptide substrate (e.g., RSRHSSYPAGT)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
ATP (unlabeled)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the peptide substrate, and the desired concentration of CX-6258 or vehicle control (DMSO).
-
Add the recombinant Pim kinase to the reaction mixture.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be near the Kₘ for each kinase isoform (e.g., 30 µM for Pim-1, 5 µM for Pim-2, 155 µM for Pim-3).[3]
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter plate using a scintillation counter.
-
Calculate the percent inhibition of kinase activity relative to the vehicle control.
Workflow for a Radiometric Kinase Assay
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MV-4-11, PC-3)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of CX-6258 or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Western Blot Analysis of Phosphorylated Proteins
This technique is used to detect the levels of specific phosphorylated proteins in cell lysates.
Materials:
-
Cancer cell lines (e.g., MV-4-11)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46), and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of CX-6258 for the desired time (e.g., 2 hours).[5]
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of CX-6258 in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell lines for implantation (e.g., MV-4-11, PC-3)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer CX-6258 orally at the desired doses (e.g., 50 or 100 mg/kg) or vehicle daily.[5]
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion and Future Directions
This compound is a potent pan-Pim kinase inhibitor that effectively targets key downstream signaling pathways involved in cancer cell survival and proliferation. Its ability to induce apoptosis and inhibit protein synthesis, coupled with its synergistic effects with other anticancer agents, makes it a promising therapeutic candidate. Further research should focus on elucidating the full spectrum of its downstream effects, identifying predictive biomarkers of response, and exploring its efficacy in a broader range of cancer types, both as a monotherapy and in combination regimens. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing our understanding and application of Pim kinase inhibitors in oncology.
References
Technical Guide: CX-6258 Hydrochloride Hydrate - A Pan-Pim Kinase Inhibitor
This technical guide provides an in-depth overview of CX-6258 hydrochloride hydrate, a potent and selective pan-Pim kinase inhibitor. The information is tailored for researchers, scientists, and professionals involved in drug development and cancer research.
Core Compound Information
CX-6258 is an orally bioavailable small molecule that demonstrates significant anti-proliferative effects in various cancer models by targeting the Pim kinase family.
Chemical and Physical Properties
The key identifiers and molecular properties of CX-6258 and its salt forms are summarized below.
| Identifier | This compound | CX-6258 (Free Base) | CX-6258 Hydrochloride |
| CAS Number | 1353858-99-7[1][2][3] | 1202916-90-2[3][4][5][6] | 1353859-00-3[3][7] |
| Molecular Formula | C26H27Cl2N3O4[2] | C26H24ClN3O3[3][4][6] | Not specified |
| Molecular Weight | 516.42 g/mol [1][2] | 461.94 g/mol [3][4] | 498.40 g/mol [7] |
Mechanism of Action and Signaling Pathway
CX-6258 functions as a pan-inhibitor of the Pim kinase family, which includes three serine/threonine kinases: Pim-1, Pim-2, and Pim-3.[1][8] These kinases are crucial regulators of cell survival and proliferation and are often overexpressed in a range of hematological and solid tumors.[8]
The expression of Pim kinases is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[8] Additionally, oncogenes such as Flt3-ITD and Bcr/Abl can upregulate Pim expression.[8] Once expressed, Pim kinases exert their pro-survival effects by phosphorylating and thereby inhibiting pro-apoptotic proteins, most notably Bad.[1][8] They also phosphorylate and regulate other proteins involved in cell cycle progression and protein synthesis, such as 4E-BP1.[1][7][8]
By inhibiting all three Pim kinase isoforms, CX-6258 effectively blocks these downstream anti-apoptotic and pro-proliferative signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CX-6258 (hydrochloride hydrate) - MedChem Express [bioscience.co.uk]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CX-6258 - LKT Labs [lktlabs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
CX-6258 Hydrochloride Hydrate: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 is a potent and selective pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2][3] These kinases are key regulators of cell survival and proliferation and are frequently overexpressed in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1] CX-6258, also referred to as compound 13 in initial discovery literature, has demonstrated robust anti-proliferative activity in preclinical models and is under investigation as a potential therapeutic agent for various cancers.[1][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of CX-6258 hydrochloride hydrate.
Discovery and Development
CX-6258 was identified through extensive structure-activity relationship (SAR) studies of a series of 3-(5-((2-oxoindolin-3-ylidene)methyl)furan-2-yl)amides.[1] The optimization of this chemical scaffold led to the discovery of CX-6258 as a lead candidate with excellent biochemical potency and selectivity for the Pim kinases.[1] Preclinical studies have shown that CX-6258 is orally bioavailable and exhibits significant in vivo efficacy in tumor xenograft models.[1][4] Further preclinical development is ongoing to fully assess its therapeutic potential for human clinical trials.[4]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₄ClN₃O₃ (for the free base) | [5] |
| Molecular Weight | 498.40 g/mol (for the hydrochloride salt) | [5] |
| CAS Number | 1353858-99-7 (for the hydrochloride hydrate) | [6] |
| Solubility | Soluble in DMSO | [5] |
Synthesis of CX-6258
The synthesis of CX-6258 can be achieved through a multi-step process, as described in the scientific literature for its radiolabeled and non-radiolabeled forms. The following is a representative synthetic scheme.
Experimental Protocol: Synthesis of CX-6258
A detailed, step-by-step synthesis protocol is outlined below, based on synthetic routes published in the literature.
Step 1: Synthesis of the N-desmethyl precursor
The synthesis of the N-desmethyl precursor, (E)-3-((5-(3-(1,4-diazepane-1-carbonyl)phenyl)furan-2-yl)methylene)-5-chloroindolin-2-one, involves a multi-step sequence starting from 5-bromo-2-furaldehyde and 3-carboxybenzeneboronic acid. This pathway typically involves a Suzuki coupling to link the furan and phenyl rings, followed by amidation and subsequent condensation with 5-chlorooxindole.
Step 2: N-methylation to yield CX-6258
The final step involves the N-methylation of the diazepane ring of the precursor to yield CX-6258.
-
Reaction: The N-desmethyl-CX-6258 precursor is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Purification: The resulting crude product is purified using column chromatography on silica gel to afford the pure CX-6258 free base.
Step 3: Formation of the Hydrochloride Hydrate Salt
To prepare the hydrochloride hydrate salt, the purified CX-6258 free base is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and treated with a solution of hydrochloric acid in a compatible solvent (e.g., diethyl ether or isopropanol). The resulting precipitate is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield this compound. The presence of water in the final product can be controlled by the solvent system and drying conditions.
Caption: High-level workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
CX-6258 functions as an ATP-competitive inhibitor of all three Pim kinase isoforms.[4] The Pim kinases are downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway.[1] By inhibiting Pim kinases, CX-6258 blocks the phosphorylation of several key downstream substrates, leading to the induction of apoptosis and inhibition of cell proliferation.[1][5]
Signaling Pathway
The primary mechanism of action of CX-6258 is the inhibition of the Pim kinase signaling pathway. Overexpression of Pim kinases has been observed in various cancers and is associated with enhanced cell survival and proliferation. Pim kinases phosphorylate and inactivate the pro-apoptotic protein Bad. They also phosphorylate and activate proteins involved in protein synthesis, such as 4E-BP1. By inhibiting Pim kinases, CX-6258 prevents the phosphorylation of these substrates, leading to increased apoptosis and decreased protein synthesis, ultimately resulting in anti-tumor effects.[1][5][7]
Caption: CX-6258 inhibits Pim kinases, affecting downstream pro-survival pathways.
Experimental Protocol: Pim Kinase Inhibition Assay
The inhibitory activity of CX-6258 against Pim kinases can be determined using a radiometric assay.[5]
-
Materials: Recombinant human Pim-1, Pim-2, and Pim-3 enzymes, a suitable peptide substrate (e.g., RSRHSSYPAGT), [γ-³²P]ATP, and the test compound (CX-6258).
-
Procedure:
-
The kinase reaction is initiated by mixing the Pim kinase enzyme, the peptide substrate, and varying concentrations of CX-6258 in a reaction buffer.
-
[γ-³²P]ATP is added to start the phosphorylation reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away the excess ATP.
-
The amount of incorporated ³²P is quantified using a scintillation counter.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the CX-6258 concentration.
-
Preclinical Efficacy
CX-6258 has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models.
In Vitro Activity
CX-6258 exhibits potent anti-proliferative activity against a broad panel of human cancer cell lines, with IC₅₀ values ranging from 0.02 to 3.7 µM. It is particularly effective against cell lines derived from acute leukemias.[5]
| Parameter | Pim-1 | Pim-2 | Pim-3 | Source |
| IC₅₀ (nM) | 5 | 25 | 16 | [3][5][6][7] |
In Vivo Activity
In vivo studies using human tumor xenograft models have demonstrated the oral efficacy of CX-6258. In a mouse model of acute myeloid leukemia (MV-4-11), daily oral administration of CX-6258 resulted in a dose-dependent inhibition of tumor growth.[1]
| Xenograft Model | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) | Source |
| MV-4-11 (AML) | 50 | 45% | [1] |
| MV-4-11 (AML) | 100 | 75% | [1] |
| PC3 (Prostate) | 50 | 51% | [1] |
Clinical Development
Conclusion
CX-6258 is a promising, orally bioavailable pan-Pim kinase inhibitor with potent anti-tumor activity demonstrated in preclinical studies. Its well-defined mechanism of action, involving the inhibition of pro-survival signaling pathways, provides a strong rationale for its continued investigation as a potential cancer therapeutic. Further studies are warranted to fully elucidate its clinical efficacy and safety profile.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
CX-6258 Hydrochloride Hydrate: A Pan-Pim Kinase Inhibitor Demonstrating Efficacy in Hematological and Solid Tumors
San Diego, CA – The investigational compound CX-6258 hydrochloride hydrate, a potent and orally bioavailable small molecule inhibitor of the Pim kinase family, has demonstrated significant anti-tumor activity in preclinical studies, particularly in acute myeloid leukemia (AML) and prostate cancer. By targeting all three isoforms of the Pim kinase (Pim-1, Pim-2, and Pim-3), CX-6258 disrupts key signaling pathways involved in cancer cell proliferation, survival, and therapeutic resistance. This technical guide provides an in-depth overview of the efficacy, mechanism of action, and experimental basis for the anti-cancer effects of CX-6258.
Executive Summary
CX-6258 is a selective pan-Pim kinase inhibitor with low nanomolar potency against Pim-1, Pim-2, and Pim-3.[1][2] Preclinical data have shown that CX-6258 exhibits robust antiproliferative activity against a variety of human cancer cell lines, with exceptional sensitivity observed in acute leukemia cell lines.[1][3] In vivo, CX-6258 has demonstrated dose-dependent tumor growth inhibition in xenograft models of acute myeloid leukemia and prostate adenocarcinoma.[1] The compound also shows synergistic effects when used in combination with standard chemotherapeutic agents.[1] Currently, CX-6258 is undergoing further preclinical evaluation to determine its potential for clinical development in human oncology.[1]
Mechanism of Action: Targeting the Pim Kinase Signaling Pathway
The Pim kinases are a family of serine/threonine kinases that are frequently overexpressed in a wide range of hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate and pancreatic cancers.[1] These kinases are key downstream effectors of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1] Once expressed, Pim kinases phosphorylate a number of downstream targets that play crucial roles in cell cycle progression and the suppression of apoptosis.
A primary mechanism by which Pim kinases promote cell survival is through the phosphorylation and subsequent inhibition of the pro-apoptotic protein Bad.[1] Phosphorylation of Bad prevents it from binding to and antagonizing the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival. Additionally, Pim kinases can phosphorylate and activate the pro-survival protein 4E-BP1, a key regulator of protein translation.[1]
CX-6258 exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the Pim kinases, thereby inhibiting their catalytic activity. This leads to a dose-dependent decrease in the phosphorylation of downstream targets such as Bad and 4E-BP1, ultimately promoting apoptosis and inhibiting cell proliferation in cancer cells that are dependent on Pim kinase signaling.[1]
dot
Caption: Simplified Pim Kinase Signaling Pathway and the inhibitory action of CX-6258.
Efficacy in Preclinical Cancer Models
The anti-cancer activity of CX-6258 has been evaluated in a range of in vitro and in vivo preclinical models.
In Vitro Antiproliferative Activity
CX-6258 has demonstrated potent antiproliferative activity against a panel of human cancer cell lines. Notably, cell lines derived from acute leukemias have shown the highest sensitivity to the compound.[1]
| Parameter | Value | Reference |
| Pim-1 IC50 | 5 nM | [1][2] |
| Pim-2 IC50 | 25 nM | [1][2] |
| Pim-3 IC50 | 16 nM | [1][2] |
| Antiproliferative IC50 Range (Acute Leukemia Cell Lines) | 0.02 - 3.7 µM | [2] |
| PC3 (Prostate Adenocarcinoma) IC50 | 452 nM | [1] |
Table 1: In Vitro Potency and Antiproliferative Activity of CX-6258.
In Vivo Efficacy in Xenograft Models
The in vivo efficacy of CX-6258 has been demonstrated in mouse xenograft models of acute myeloid leukemia (MV-4-11) and prostate adenocarcinoma (PC3).[1]
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Acute Myeloid Leukemia | MV-4-11 | 50 mg/kg, oral, daily | 45% | [1] |
| 100 mg/kg, oral, daily | 75% | [1] | ||
| Prostate Adenocarcinoma | PC3 | 50 mg/kg, oral, daily | 51% | [1] |
Table 2: In Vivo Efficacy of CX-6258 in Xenograft Models.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to evaluate the efficacy of CX-6258.
Pim Kinase Inhibition Assay (Radiometric)
The inhibitory activity of CX-6258 against the Pim kinases was determined using a radiometric assay. Recombinant human Pim-1, Pim-2, and Pim-3 enzymes were incubated with a specific substrate peptide (RSRHSSYPAGT) and radiolabeled ATP ([γ-³³P]ATP). The incorporation of the radiolabel into the substrate was measured to determine kinase activity. The IC50 values were calculated from the dose-response curves of CX-6258.[2]
dot
Caption: Workflow for the radiometric Pim kinase inhibition assay.
Cell Proliferation Assay
The antiproliferative activity of CX-6258 was assessed using a standard cell viability assay. Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of CX-6258 for a specified period (e.g., 72 hours). Cell viability was then determined using a colorimetric reagent such as MTS or MTT, which is converted to a colored formazan product by metabolically active cells. The absorbance was measured, and IC50 values were calculated from the resulting dose-response curves.
Western Blot Analysis of Pim Kinase Substrates
To confirm the mechanism of action of CX-6258 in a cellular context, Western blot analysis was performed. MV-4-11 human AML cells were treated with various concentrations of CX-6258 for 2 hours.[1] Following treatment, cells were lysed, and protein extracts were subjected to SDS-PAGE and transferred to a membrane. The membranes were then probed with antibodies specific for the phosphorylated forms of Pim kinase substrates, such as phospho-Bad (Ser112) and phospho-4E-BP1 (Thr37/46), as well as antibodies for the total protein levels as a loading control.[1]
In Vivo Xenograft Studies
The in vivo anti-tumor efficacy of CX-6258 was evaluated in immunodeficient mice bearing human tumor xenografts.
-
MV-4-11 Xenograft Model: Human MV-4-11 AML cells were subcutaneously implanted into nude mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups. CX-6258 was administered orally once daily for 21 days at doses of 50 and 100 mg/kg.[1]
-
PC3 Xenograft Model: Human PC3 prostate adenocarcinoma cells were subcutaneously implanted into nude mice. Similar to the MV-4-11 model, treatment with CX-6258 at 50 mg/kg orally once daily commenced after tumors were established.[1]
Tumor volumes and body weights were measured regularly throughout the study to assess efficacy and toxicity. At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated.
dot
Caption: General workflow for in vivo xenograft efficacy studies.
Clinical Development Status
As of the latest available information, this compound is in the preclinical stage of development.[1] There are no publicly registered clinical trials for this compound at this time. Further preclinical studies are ongoing to fully characterize its safety and efficacy profile before potential advancement into human clinical trials.[1]
Conclusion
This compound is a promising pan-Pim kinase inhibitor with demonstrated preclinical efficacy in models of acute myeloid leukemia and prostate cancer. Its mechanism of action, involving the inhibition of key cell survival pathways, provides a strong rationale for its development as a potential anti-cancer therapeutic. The synergistic activity with standard chemotherapies further highlights its potential in combination treatment regimens. Continued investigation is warranted to fully elucidate the therapeutic potential of CX-6258 in a clinical setting.
References
In-Depth Technical Guide: The Effects of CX-6258 Hydrochloride Hydrate on Apoptosis and Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 hydrochloride hydrate, a potent and selective pan-Pim kinase inhibitor, has emerged as a promising small molecule in oncology research. The Pim kinase family (Pim-1, Pim-2, and Pim-3) of serine/threonine kinases are crucial regulators of cell survival, proliferation, and differentiation. Their overexpression is implicated in the pathogenesis and progression of various hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of the effects of CX-6258 on two fundamental cellular processes: apoptosis and cell cycle progression. It consolidates quantitative data from preclinical studies, details the experimental methodologies for key assays, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
This compound is an orally bioavailable small molecule that competitively inhibits the ATP-binding site of all three Pim kinase isoforms.[1][2] Pim kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer. By inhibiting Pim kinases, CX-6258 disrupts the phosphorylation of numerous downstream substrates, thereby impeding tumor cell growth, survival, and proliferation. This guide focuses on the compound's specific impact on inducing programmed cell death (apoptosis) and causing cell cycle arrest, two key mechanisms contributing to its anti-neoplastic activity.
Mechanism of Action: Pim Kinase Inhibition
CX-6258 exerts its biological effects by inhibiting the catalytic activity of Pim-1, Pim-2, and Pim-3 kinases.[2] This inhibition prevents the phosphorylation of downstream target proteins that are critical for cell survival and proliferation.
Impact on Pro-Apoptotic and Pro-Survival Proteins
A primary mechanism by which CX-6258 induces apoptosis is through the modulation of Bcl-2 family proteins. Pim kinases are known to phosphorylate and inactivate the pro-apoptotic protein Bad. By inhibiting Pim kinases, CX-6258 prevents the phosphorylation of Bad, leading to its activation and the subsequent induction of apoptosis.[3] Furthermore, CX-6258 has been shown to cause a dose-dependent inhibition of the phosphorylation of the pro-survival protein 4E-BP1, a key regulator of protein synthesis.[2]
dot
References
The Role of Pim Kinase Inhibitors in Oncology: A Technical Review of CX-6258 Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the Pim kinase family as a therapeutic target in oncology, with a specific focus on the preclinical pan-Pim inhibitor, CX-6258 hydrochloride hydrate. This document details the underlying biology of Pim kinases, the mechanism of action of their inhibitors, and the experimental methodologies used to evaluate their efficacy.
Introduction to Pim Kinases
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases, comprising three isoforms: Pim-1, Pim-2, and Pim-3.[1][2] These kinases are crucial regulators of several cellular processes that are hallmarks of cancer, including cell survival, proliferation, and apoptosis.[1][2] Overexpression of Pim kinases has been observed in numerous hematological malignancies and solid tumors, such as leukemia, lymphoma, and prostate cancer, often correlating with poor patient prognosis.[1] This has positioned the Pim kinase family as an attractive target for the development of novel anticancer therapeutics.
The Pim Kinase Signaling Pathway
Pim kinase expression is primarily regulated at the transcriptional level by the JAK/STAT (Janus kinase/signal transducer and activator of transcription) and PI3K/AKT signaling pathways. Various cytokines and growth factors activate these pathways, leading to the transcription of Pim kinase genes. Once expressed, Pim kinases phosphorylate a wide array of downstream substrates to exert their pro-survival and proliferative effects. Key downstream targets include:
-
Bad: Phosphorylation of the pro-apoptotic protein Bad by Pim kinases inhibits its function, thereby suppressing apoptosis.[3]
-
4E-BP1: Pim-2 can phosphorylate the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to its dissociation from eIF4E and promoting cap-dependent translation of proteins involved in cell growth and proliferation.[3]
-
c-Myc: Pim kinases can phosphorylate and stabilize the c-Myc oncoprotein, enhancing its transcriptional activity and promoting cell cycle progression.
-
p21Cip1/WAF1 and p27Kip1: Phosphorylation of these cyclin-dependent kinase inhibitors by Pim kinases leads to their inactivation, thus promoting cell cycle progression.
The signaling cascade underscores the central role of Pim kinases in integrating upstream oncogenic signals to promote cancer cell survival and growth.
References
Methodological & Application
Application Note: In Vitro Cell-Based Assays for CX-6258 Hydrochloride Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction CX-6258 is a potent, selective, and orally available small molecule inhibitor that targets the Pim family of serine/threonine kinases.[1][2] The Pim kinase family, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell survival, proliferation, and apoptosis.[2] Overexpression of Pim kinases is implicated in the tumorigenesis of various hematological malignancies and solid tumors, including leukemia, lymphoma, prostate, and pancreatic cancers.[2] CX-6258 acts as a pan-Pim kinase inhibitor, making it a valuable tool for cancer research and a potential therapeutic agent.[3][4] This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of CX-6258.
Mechanism of Action Pim kinases are downstream effectors of the JAK/STAT signaling pathway and are often upregulated by various cytokines and oncogenes such as Flt3-ITD.[2] They exert their pro-survival effects by phosphorylating and inactivating pro-apoptotic proteins, notably Bad (a Bcl-2 antagonist of cell death), and by phosphorylating other substrates like 4E-BP1 to promote protein synthesis.[1][2][3] CX-6258 inhibits these phosphorylation events in a dose-dependent manner, thereby suppressing the anti-apoptotic and pro-proliferative signaling mediated by Pim kinases.[1][2]
Data Presentation
Table 1: Biochemical Potency of CX-6258 This table summarizes the half-maximal inhibitory concentrations (IC50) of CX-6258 against the three Pim kinase isoforms in biochemical assays.
| Target | IC50 (nM) |
| Pim-1 | 5[1][3][4] |
| Pim-2 | 25[1][3][4] |
| Pim-3 | 16[1][3][4] |
Table 2: Anti-proliferative Activity of CX-6258 in Cancer Cell Lines This table presents the IC50 values of CX-6258 in various human cancer cell lines, demonstrating its anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) |
| Various | Human Cancer Panel | 0.02 - 3.7[1] |
| MV-4-11 | Acute Myeloid Leukemia | Most Sensitive[1][2] |
| PC3 | Prostate Adenocarcinoma | 0.452[2] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the in vitro effects of CX-6258.
Protocol 1: Cell Proliferation Assay (MTT-based)
Objective: To determine the IC50 value of CX-6258 by measuring its effect on the proliferation and viability of cancer cells.
Materials:
-
CX-6258 hydrochloride hydrate
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line (e.g., MV-4-11, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 or F-12K with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CX-6258 in DMSO.[1] Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of CX-6258 in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of the prepared CX-6258 dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (Viability % = [Absorbance_Treated / Absorbance_Vehicle] x 100).
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[5]
-
Protocol 2: Western Blot Analysis of Pim Kinase Substrate Phosphorylation
Objective: To confirm the mechanism of action of CX-6258 by assessing the phosphorylation status of its downstream targets, Bad and 4E-BP1.
Materials:
-
This compound and DMSO
-
Cell line known to have active Pim signaling (e.g., MV-4-11)[2]
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Bad (Ser112), anti-Bad, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1 x 10^6 cells/well) in 6-well plates and allow them to grow overnight.
-
Treat the cells with various concentrations of CX-6258 (e.g., 0, 0.1, 1, 5 µM) for a short duration, typically 2-4 hours, to observe direct effects on signaling.[2]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Bad) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading and to normalize data, strip the membrane and re-probe with antibodies for the total protein (e.g., total Bad) and a loading control (e.g., GAPDH).
-
Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement by CX-6258.[4]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CX-6258 Hydrochloride Hydrate In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: CX-6258 hydrochloride hydrate is a potent, selective, and orally bioavailable pan-Pim kinase inhibitor.[1][2] The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are implicated in tumorigenesis by regulating cell survival and suppressing apoptosis.[3] CX-6258 inhibits all three isoforms with high potency and has demonstrated significant anti-proliferative activity and in vivo efficacy in various cancer models.[3][4] These notes provide detailed protocols for the preparation and administration of this compound for pre-clinical in vivo research.
Physicochemical Properties
This compound is a yellow to orange solid compound.[1] Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₇Cl₂N₃O₄ | [1] |
| Molecular Weight | 516.42 g/mol | [1] |
| Appearance | Yellow to orange solid | [1] |
| Solubility (in vitro) | DMSO: 25 mg/mL (48.41 mM) | [1] |
| H₂O: 7.14 mg/mL (13.83 mM) | [1] | |
| IC₅₀ Values | Pim-1: 5 nM | [1][5] |
| Pim-2: 25 nM | [1][5] | |
| Pim-3: 16 nM | [1][5] |
Storage and Stability
Proper storage is critical to maintain the integrity of the compound.
| Form | Storage Temperature | Duration | Special Conditions | Reference |
| Solid Powder | 4°C | - | Sealed, away from moisture | [1] |
| Stock Solution | -20°C | 1 month | In solvent, sealed, away from moisture | [1] |
| -80°C | 6 months | In solvent, sealed, away from moisture | [1] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[5]
Mechanism of Action and Signaling Pathway
CX-6258 exerts its anti-tumor effects by inhibiting the Pim kinase family. Pim kinases are downstream effectors of various oncogenic signaling pathways, including JAK/STAT.[3] Upon activation, Pim kinases phosphorylate and inhibit pro-apoptotic proteins such as BAD and regulate protein synthesis by phosphorylating 4E-BP1, thereby promoting cell survival and proliferation.[1][2][3]
References
Recommended Solvents and Preparation Protocols for CX-6258 Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride hydrate is a potent and selective pan-Pim kinase inhibitor with demonstrated efficacy in various cancer cell lines and tumor models.[1][2][3] As a critical tool in cancer research and drug development, proper handling and preparation of this compound are paramount to ensure accurate and reproducible experimental results. This document provides detailed application notes and protocols for the dissolution and use of this compound, including recommended solvents, preparation of stock solutions for in vitro and in vivo studies, and storage conditions.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₄ClN₃O₃ · xHCl | |
| Molecular Weight | 498.40 g/mol | [1] |
| Appearance | Powder | [1] |
Solubility Data
The solubility of this compound varies significantly across different solvents. Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions.[1][4] The use of fresh, high-purity DMSO is recommended, as moisture can reduce the solubility of the compound.[1][4]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes | Reference |
| DMSO | 25 - 57 mg/mL | 50.16 - 114.36 mM | Use of fresh, moisture-free DMSO is crucial as it is hygroscopic and absorbed moisture can decrease solubility. Ultrasonic treatment may be needed. | [1][4] |
| Ethanol | 2 mg/mL | 4.01 mM | - | [1] |
| Water | 7.14 mg/mL | 13.83 mM | Requires sonication and warming to 60°C to dissolve. | [4] |
| Water | Insoluble | - | At room temperature without additional treatment. | [1] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
Recommended Solvent: Dimethyl Sulfoxide (DMSO)
Protocol:
-
To prepare a 25 mg/mL stock solution, add 1 mL of fresh DMSO to 25 mg of this compound powder.
-
If necessary, use ultrasonic treatment to facilitate dissolution until the solution is clear.[4]
-
For lower concentrations, dilute the stock solution with the appropriate cell culture medium.
-
If using water as the solvent for the stock solution, it is advised to dilute it to the working concentration, then sterilize by filtering through a 0.22 μm filter before use.[4]
Preparation of Working Solutions for In Vivo Animal Studies
Due to the low aqueous solubility of CX-6258, a co-solvent system is required for in vivo administration. It is recommended to prepare these solutions freshly on the day of use.[4]
Protocol 1: PEG300, Tween-80, and Saline Formulation This protocol yields a clear solution of at least 2.5 mg/mL.[4]
-
Prepare a 25 mg/mL stock solution of CX-6258 in DMSO as described above.
-
For a 1 mL working solution, take 100 μL of the 25 mg/mL DMSO stock solution.
-
Add 400 μL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 μL of Tween-80 and mix again until clear.
-
Add 450 μL of saline to reach a final volume of 1 mL and mix thoroughly.
Protocol 2: Cremophor EL and Saline Formulation This protocol results in a suspended solution with a solubility of 20 mg/mL.[5]
-
Prepare a suspension by adding CX-6258 to a vehicle of 15% Cremophor EL in 85% Saline.
-
Use ultrasonic treatment and warming to 60°C to aid in suspension.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Store at -20°C for up to 3 years.[1] The compound is hygroscopic and should be stored in a desiccated environment, protected from light.
-
Stock Solutions in DMSO: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][4]
Mechanism of Action and Signaling Pathway
CX-6258 is a pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases involved in cell survival and proliferation.[2][6] Pim kinases exert their pro-survival effects by phosphorylating and inactivating pro-apoptotic proteins such as Bad, and by activating proteins involved in protein synthesis, like 4E-BP1.[1][6] By inhibiting all three Pim kinase isoforms, CX-6258 blocks these survival pathways, leading to apoptosis in cancer cells.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cx6258 hydrochloride — TargetMol Chemicals [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CX-6258 Hydrochloride Hydrate in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of CX-6258 hydrochloride hydrate, a potent pan-Pim kinase inhibitor, in preclinical xenograft models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.
Introduction
CX-6258 is a selective, orally bioavailable small molecule inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1][2][3] Pim kinases are serine/threonine kinases that are overexpressed in a variety of hematological and solid tumors, where they play a crucial role in cell survival, proliferation, and resistance to apoptosis.[1] By inhibiting Pim kinases, CX-6258 disrupts key signaling pathways involved in tumorigenesis, making it a promising candidate for cancer therapy.
Mechanism of Action
CX-6258 exerts its anti-cancer effects by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3. This inhibition leads to the reduced phosphorylation of downstream targets, including the pro-apoptotic protein BAD and the translational regulator 4E-BP1.[4] The dephosphorylation of BAD promotes apoptosis, while the inhibition of 4E-BP1 phosphorylation suppresses cap-dependent translation of proteins essential for cell growth and proliferation.
In Vivo Efficacy Data in Xenograft Models
CX-6258 has demonstrated significant anti-tumor activity in various xenograft models. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Efficacy of CX-6258 in MV-4-11 (Acute Myeloid Leukemia) Xenograft Model
| Parameter | Value | Reference |
| Cell Line | MV-4-11 (Human Acute Myeloid Leukemia) | [1][2] |
| Animal Model | Nude Mice | [1] |
| Administration Route | Oral (p.o.), once daily | [1] |
| Dosage | 50 mg/kg | [1] |
| Tumor Growth Inhibition (TGI) | 45% | [1] |
| Dosage | 100 mg/kg | [1] |
| Tumor Growth Inhibition (TGI) | 75% | [1] |
| Treatment Duration | 21 days | [1] |
Table 2: Efficacy of CX-6258 in PC-3 (Prostate Cancer) Xenograft Model
| Parameter | Value | Reference |
| Cell Line | PC-3 (Human Prostate Adenocarcinoma) | [1][2] |
| Animal Model | Nude Mice | [1] |
| Administration Route | Oral (p.o.), once daily | [1] |
| Dosage | 50 mg/kg | [1] |
| Tumor Growth Inhibition (TGI) | 51% | [1] |
| Treatment Duration | Not specified | [1] |
Experimental Protocols
Cell Culture
-
MV-4-11 Cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
PC-3 Cells: Culture in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.
Subcutaneous Xenograft Model Establishment
-
Animals: Use immunodeficient mice, such as athymic nude mice (nu/nu) or SCID mice, aged 4-6 weeks.[5][6] Allow animals to acclimatize for at least one week before experimentation.
-
Cell Preparation: Harvest cells during the exponential growth phase. Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.[7] Keep the cell suspension on ice.
-
Injection: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 27- to 30-gauge needle.[6][7]
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[5]
-
Treatment Initiation: Once tumors reach a mean volume of approximately 100-200 mm³, randomize the animals into treatment and control groups.
Preparation and Administration of this compound
Vehicle Formulation for Oral Administration:
A commonly used vehicle for the oral administration of hydrophobic compounds in mice consists of:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% ddH2O
Preparation Protocol:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Add ddH2O to the final volume and mix well.
-
Prepare the formulation fresh daily.
Administration:
-
Administer the CX-6258 formulation or vehicle control to the mice via oral gavage once daily.
-
The dosing volume is typically 100 µL for a 20-25 g mouse.
Endpoint Analysis
-
Continue treatment for the duration specified in the study design (e.g., 21 days).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor tissue can be processed for further analysis, such as histopathology, western blotting, or qPCR.
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
Disclaimer
This document is intended for research purposes only and does not constitute a recommendation for human or veterinary use. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Researchers should adhere to all applicable institutional and national guidelines for animal care and use.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 4. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nude mouse xenograft model [bio-protocol.org]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols: Utilizing CX-6258 Hydrochloride Hydrate in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 hydrochloride hydrate is a potent, orally bioavailable, small-molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). The Pim kinases are frequently overexpressed in a variety of hematological and solid tumors, where they play a crucial role in cell survival, proliferation, and resistance to apoptosis. Inhibition of the Pim kinase pathway, therefore, represents a promising therapeutic strategy in oncology. Emerging preclinical evidence strongly suggests that the anti-cancer efficacy of CX-6258 can be significantly enhanced when used in combination with other cytotoxic and targeted therapies. This document provides detailed application notes and experimental protocols for investigating the synergistic potential of CX-6258 in combination with other anti-cancer agents, supported by preclinical data.
Introduction to CX-6258 and Combination Therapy Rationale
CX-6258 exerts its anti-neoplastic effects by inhibiting the phosphorylation of downstream targets of Pim kinases, such as the pro-apoptotic protein Bad and the translation regulator 4E-BP1.[1] By blocking these survival pathways, CX-6258 can induce apoptosis and inhibit cell proliferation in cancer cells.
The rationale for using CX-6258 in combination therapy is based on the principle of targeting multiple, non-overlapping survival pathways simultaneously. This approach can lead to synergistic anti-tumor effects, overcome intrinsic or acquired drug resistance, and potentially allow for the use of lower, less toxic doses of each agent. Preclinical studies have demonstrated that CX-6258 can act synergistically with conventional chemotherapeutics like doxorubicin and paclitaxel, as well as with other targeted agents such as the RNA polymerase I inhibitor, CX-5461.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of CX-6258 as a single agent and in combination with other cancer drugs.
Table 1: In Vitro Efficacy of CX-6258 and Combination Partners
| Cell Line | Cancer Type | Drug(s) | IC50 (nM) | Combination Index (CI) | Molar Ratio (CX-6258:Partner) |
| PC3 | Prostate Cancer | CX-6258 | 452 | - | - |
| PC3 | Prostate Cancer | Doxorubicin | 114 | - | - |
| PC3 | Prostate Cancer | Paclitaxel | 2.5 | - | - |
| PC3 | Prostate Cancer | CX-6258 + Doxorubicin | - | 0.4 | 10:1 |
| PC3 | Prostate Cancer | CX-6258 + Paclitaxel | - | 0.56 | 100:1 |
| DU145 | Prostate Cancer | CX-6258 | Not Specified | - | - |
| DU145 | Prostate Cancer | CX-5461 | Not Specified | Synergistic | Not Specified |
| LNCaP | Prostate Cancer | CX-6258 | Not Specified | - | - |
| LNCaP | Prostate Cancer | CX-5461 | Not Specified | Synergistic | Not Specified |
| MV-4-11 | Acute Myeloid Leukemia | CX-6258 | Sensitive (IC50 in 0.02-3.7 µM range for leukemias) | - | - |
Table 2: In Vivo Efficacy of CX-6258 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| MV-4-11 | Acute Myeloid Leukemia | CX-6258 | 50 mg/kg, oral, daily | 45% |
| MV-4-11 | Acute Myeloid Leukemia | CX-6258 | 100 mg/kg, oral, daily | 75%[4] |
| PC3 | Prostate Cancer | CX-6258 | 50 mg/kg, oral, daily | 51%[4] |
| Hi-MYC Mouse Model | Prostate Cancer | CX-6258 | 100 mg/kg | Limited effect alone |
| Hi-MYC Mouse Model | Prostate Cancer | CX-5461 | 50 mg/kg | Reduced proliferation and invasion |
| Hi-MYC Mouse Model | Prostate Cancer | CX-6258 + CX-5461 | 100 mg/kg + 50 mg/kg | Further suppressed proliferation and reduced large invasive lesions[2][5] |
| PTEN-null Mouse Model | Prostate Cancer | CX-6258 + CX-5461 | 100 mg/kg + 50 mg/kg | Further suppressed proliferation and reduced large invasive lesions[2][5] |
| Patient-Derived Xenograft (CRPC) | Prostate Cancer | CX-6258 + CX-5461 | Not Specified | Significantly inhibited proliferation and induced cell death[2][5] |
Signaling Pathways and Experimental Workflows
CX-6258 Mechanism of Action and Synergistic Interactions
The following diagram illustrates the mechanism of action of CX-6258 and its synergistic interactions with doxorubicin/paclitaxel and CX-5461.
Caption: Mechanism of CX-6258 and its synergistic partners.
Experimental Workflow for In Vitro Synergy Studies
This diagram outlines a typical workflow for assessing the synergistic effects of CX-6258 in combination with another drug in cancer cell lines.
Caption: Workflow for in vitro combination studies.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of CX-6258 and a combination partner, and to calculate the combination index (CI) to assess for synergy.
Materials:
-
Cancer cell lines (e.g., PC3, DU145, LNCaP)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Partner anti-cancer drug (dissolved in an appropriate solvent)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of CX-6258 and the partner drug in complete medium.
-
For combination studies, prepare solutions with a constant molar ratio (e.g., 10:1 or 100:1 for CX-6258:partner).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubate for 72 hours at 37°C.
-
-
Viability Assessment (MTS Assay):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Calculate the IC50 values for each drug alone and in combination using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis for Pim Kinase Target Modulation
This protocol is for assessing the effect of CX-6258 on the phosphorylation of its downstream targets, Bad and 4E-BP1.
Materials:
-
Cancer cell lines (e.g., MV-4-11)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Bad, anti-phospho-4E-BP1, anti-total-Bad, anti-total-4E-BP1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of CX-6258 for 2 hours.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control and total protein levels.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of CX-6258 in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell lines (e.g., MV-4-11, PC3)
-
Matrigel (optional, for some cell lines)
-
This compound
-
Vehicle for oral administration (e.g., as described by Selleck Chemicals: 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O)[1]
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation:
-
Resuspend 5-10 x 10^6 tumor cells in 100-200 µL of PBS or a PBS/Matrigel mixture.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer CX-6258 orally by gavage at the desired dose (e.g., 50 or 100 mg/kg) daily.
-
Administer the vehicle to the control group.
-
For combination studies, administer the partner drug according to its established protocol.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the duration of the study (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the statistical significance of the results.
-
Conclusion
This compound demonstrates significant potential as a component of combination cancer therapy. The preclinical data strongly support its synergistic activity with both conventional chemotherapies and other targeted agents in various cancer models, including prostate cancer and acute myeloid leukemia. The protocols provided in this document offer a framework for researchers to further explore and validate the therapeutic potential of CX-6258-based combination strategies. Careful optimization of experimental conditions and rigorous data analysis will be crucial for advancing these promising combinations towards clinical application.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dual Inhibition of RNA Pol I Transcription and PIM Kinase as a New Therapeutic Approach to Treat Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Detection of p-BAD (Ser112) Inhibition by CX-6258 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
CX-6258 is a potent, orally available pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases implicated in cell survival and proliferation pathways.[1][2] Pim kinases contribute to tumorigenesis by phosphorylating and inactivating pro-apoptotic proteins, including BAD (Bcl-2 antagonist of cell death).[2] Phosphorylation of BAD at specific serine residues, such as Ser112 and Ser136, promotes its sequestration in the cytoplasm by 14-3-3 proteins, preventing it from binding to and antagonizing anti-apoptotic proteins like Bcl-2 and Bcl-xL at the mitochondria.[3][4][5] CX-6258 has been shown to inhibit the phosphorylation of BAD at the Pim kinase-specific site Ser112 in a dose-dependent manner.[1][2]
This document provides a detailed protocol for a Western blot immunoassay to detect the phosphorylation status of BAD at Serine 112 (p-BAD Ser112) in a relevant cancer cell line following treatment with CX-6258. This assay is a critical tool for confirming the on-target activity of CX-6258 and elucidating its mechanism of action in cellular models.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this protocol.
Caption: CX-6258 inhibits Pim kinases, preventing BAD phosphorylation.
Caption: Western blot workflow for p-BAD detection.
Experimental Protocols
Cell Culture and Treatment with CX-6258
This protocol is optimized for the human acute myeloid leukemia (AML) cell line MV-4-11, which is known to be sensitive to Pim kinase inhibitors.[2]
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
CX-6258 (dissolved in DMSO)[1]
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
Culture MV-4-11 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of harvesting.
-
Prepare serial dilutions of CX-6258 in culture medium. Based on published data, a dose-dependent inhibition of p-BAD is observed in MV-4-11 cells.[2] A suggested concentration range is 0, 0.1, 0.5, 1, and 5 µM.
-
Treat the cells with the varying concentrations of CX-6258 for a defined period. A 2-hour incubation has been shown to be effective for observing changes in p-BAD levels.[2] Include a vehicle control (DMSO) at the same concentration as the highest CX-6258 dose.
Cell Lysis and Protein Extraction
Important: Perform all steps on ice to minimize protein degradation and dephosphorylation.[6]
Materials:
-
RIPA Lysis Buffer (or similar)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (e.g., sodium fluoride, sodium orthovanadate)[7][8]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
After treatment, aspirate the media and wash the cells once with ice-cold PBS.[9]
-
For suspension cells like MV-4-11, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors to each well or cell pellet.[10] A typical volume is 100-150 µL per well of a 6-well plate.
-
Scrape the adherent cells (if applicable) or resuspend the cell pellet and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube. Discard the pellet.
Protein Quantification
Determine the protein concentration of each lysate to ensure equal loading for the Western blot.
Materials:
-
BCA Protein Assay Kit (or Bradford assay)
-
Spectrophotometer
Procedure:
-
Follow the manufacturer's instructions for the protein assay kit to determine the concentration of each sample.
-
Based on the concentrations, calculate the volume of lysate needed to load a consistent amount of protein per lane (typically 20-50 µg).
Western Blotting
Materials:
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane[7]
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it contains casein which can lead to high background.[7]
-
Primary antibodies:
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix the calculated volume of protein lysate with an equal volume of 2x Laemmli sample buffer.[13] Heat the samples at 95-100°C for 5 minutes to denature the proteins.[13]
-
Gel Electrophoresis: Load equal amounts of protein (20-50 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-BAD Ser112) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000, but should be optimized.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply the chemiluminescent substrate to the membrane according to the manufacturer's protocol and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional but Recommended): To normalize the p-BAD signal, the membrane can be stripped of the antibodies and re-probed for total BAD and a loading control (e.g., β-actin or GAPDH).
Data Presentation and Analysis
Quantitative data from the Western blot should be presented in a clear and structured format. Densitometry analysis of the bands should be performed using appropriate software (e.g., ImageJ).
Table 1: Densitometry Analysis of p-BAD (Ser112) Levels After CX-6258 Treatment
| Treatment Group | p-BAD (Ser112) Intensity (Arbitrary Units) | Total BAD Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized p-BAD/Total BAD Ratio |
| Vehicle (DMSO) | ||||
| CX-6258 (0.1 µM) | ||||
| CX-6258 (0.5 µM) | ||||
| CX-6258 (1.0 µM) | ||||
| CX-6258 (5.0 µM) |
Analysis: The ratio of p-BAD to total BAD should be calculated for each sample to account for any variations in protein loading. A dose-dependent decrease in the normalized p-BAD/Total BAD ratio is expected with increasing concentrations of CX-6258, confirming the inhibitory effect of the compound on the Pim/BAD signaling axis.
Conclusion
This protocol provides a comprehensive method for assessing the efficacy of the Pim kinase inhibitor CX-6258 in a cellular context by measuring the phosphorylation of its downstream target, BAD. Adherence to best practices for phosphoprotein analysis, including the use of phosphatase inhibitors and appropriate blocking agents, is crucial for obtaining reliable and reproducible results. The data generated from this assay can provide valuable insights into the pharmacological activity of CX-6258 and support its development as a potential therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PhosphoPlus® Bad (Ser112/136) Antibody Kit | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-Bad (Ser112) (40A9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Growth factors inactivate the cell death promoter BAD by phosphorylation of its BH3 domain on Ser155 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Bad Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Lysate preparation protocol for western blotting | Abcam [abcam.com]
Application Notes and Protocols: Investigating the Synergy Between CX-6258 and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a cornerstone of chemotherapy regimens for a multitude of cancers. Its mechanism of action primarily involves DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent cancer cell apoptosis.[1][2][3][4] However, its efficacy can be limited by drug resistance and significant cardiotoxicity.[1][3] A promising strategy to enhance the therapeutic index of doxorubicin is through combination with targeted agents that can potentiate its cytotoxic effects.
CX-6258 is a potent and orally bioavailable small molecule inhibitor of all three Pim family kinases (Pim-1, Pim-2, and Pim-3).[5][6] Pim kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis by phosphorylating a number of downstream targets, including the pro-apoptotic protein Bad and the translation regulator 4E-BP1.[5][6][7] Preclinical studies have demonstrated a significant synergistic anti-tumor effect when CX-6258 is combined with doxorubicin.[7][8] This synergy is attributed to a dual-pronged attack: doxorubicin induces DNA damage, triggering the DNA Damage Response (DDR), while CX-6258 inhibits Pim kinases, which are implicated in the DDR and pro-survival pathways, thereby preventing the cancer cells from repairing the doxorubicin-induced damage and promoting apoptosis.[8]
These application notes provide a comprehensive guide for researchers to investigate the synergy between CX-6258 and doxorubicin, including detailed experimental protocols, data presentation tables, and visualizations of the underlying molecular mechanisms and workflows.
Data Presentation
The following tables summarize key quantitative data for CX-6258 and doxorubicin, both as single agents and in combination. This data serves as a reference for expected potencies and synergistic effects in relevant cancer cell lines.
Table 1: Single-Agent Anti-proliferative Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| CX-6258 | PC3 | Prostate Adenocarcinoma | 452 | [7] |
| CX-6258 | MV-4-11 | Acute Myeloid Leukemia | 20 - 3700 (range) | [5] |
| Doxorubicin | PC3 | Prostate Adenocarcinoma | 114 | [7] |
| Doxorubicin | HeLa | Cervical Carcinoma | 1000 | [9] |
| Doxorubicin | A549 | Lung Cancer | 1500 | [9] |
| Doxorubicin | LNCaP | Prostate Cancer | 250 | [9] |
Table 2: Synergistic Effect of CX-6258 and Doxorubicin Combination
| Cell Line | Cancer Type | Molar Ratio (CX-6258:Doxorubicin) | Combination Index (CI50) | Synergy Level | Reference |
| PC3 | Prostate Adenocarcinoma | 10:1 | 0.4 | Synergistic | [7] |
| HS Sultan | Lymphoma | Not Specified | 0.32 - 0.85 | Synergistic | [8] |
| Daudi | Lymphoma | Not Specified | 0.32 - 0.85 | Synergistic | [8] |
Note: Combination Index (CI) values are calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the synergy between CX-6258 and doxorubicin.
Protocol 1: Cell Viability and Synergy Analysis
This protocol outlines the determination of cell viability using the MTT assay and the subsequent calculation of the Combination Index (CI) to quantify synergy.
Materials:
-
Cancer cell lines (e.g., PC3, MV-4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CX-6258 (hydrochloride salt)
-
Doxorubicin (hydrochloride)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of CX-6258 and doxorubicin in DMSO.
-
Prepare serial dilutions of each drug individually and in combination at a constant molar ratio (e.g., 10:1 CX-6258:Doxorubicin).
-
Remove the medium from the wells and add 100 µL of medium containing the drugs or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination using software such as GraphPad Prism.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy.
-
Protocol 2: Western Blot Analysis of Apoptosis and Signaling Pathways
This protocol describes the detection of key proteins involved in apoptosis and the signaling pathways modulated by CX-6258 and doxorubicin.
Materials:
-
Treated cell lysates (from Protocol 1 or a scaled-up version)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46), anti-PARP, anti-cleaved PARP, anti-phospho-ATM (Ser1981), anti-phospho-Chk2 (Thr68), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse treated cells in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates in Laemmli buffer at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using an imaging system.
-
Protocol 3: Immunofluorescence for DNA Damage (γH2AX Foci)
This protocol allows for the visualization and quantification of DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).
Materials:
-
Cells grown on coverslips in a multi-well plate
-
CX-6258 and Doxorubicin
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with CX-6258, doxorubicin, or the combination for the desired time.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with anti-γH2AX primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount coverslips onto microscope slides using DAPI mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Protocol 4: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric assay.
Materials:
-
Treated cell lysates
-
Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA or DEVD-AFC substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare Cell Lysates:
-
Lyse treated cells according to the kit manufacturer's instructions.
-
Determine protein concentration.
-
-
Assay Reaction:
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Prepare the reaction mix containing reaction buffer, DTT, and the caspase-3 substrate.
-
Add the reaction mix to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
-
Signaling Pathways and Mechanisms of Synergy
The synergy between CX-6258 and doxorubicin arises from their complementary effects on cancer cell survival and DNA repair mechanisms. The following diagram illustrates the proposed signaling pathways involved.
Doxorubicin induces DNA double-strand breaks, which activates the DNA Damage Response (DDR) pathway, including the kinases ATM and Chk2.[10][11] This can lead to cell cycle arrest and DNA repair, a pro-survival mechanism for cancer cells. CX-6258 inhibits Pim kinases. Pim kinases contribute to cell survival by phosphorylating and inactivating the pro-apoptotic protein Bad.[1][2][5] Inhibition of Pim kinases by CX-6258 prevents the inactivation of Bad, thereby promoting apoptosis. Furthermore, Pim kinases are implicated in the DDR.[12][13][14] By inhibiting Pim kinases, CX-6258 is thought to disrupt the DDR, preventing the repair of doxorubicin-induced DNA damage and pushing the cell towards apoptosis. This multifaceted attack on cancer cell survival and repair mechanisms results in the observed synergistic cytotoxicity.
References
- 1. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin activates ATM-dependent phosphorylation of multiple downstream targets in part through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The PIM-2 kinase is an essential component of the ultraviolet damage response that acts upstream to E2F-1 and ATM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pim2 is important for regulating DNA damage response in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pim2 is important for regulating DNA damage response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CX-6258 Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride hydrate is a potent, orally bioavailable, small-molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] The Pim kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the tumorigenesis of various hematological and solid tumors.[2] CX-6258 exhibits its anticancer effects by inhibiting the phosphorylation of downstream targets in the Pim kinase signaling pathway, leading to cell cycle arrest and apoptosis. These application notes provide a summary of the cell lines most sensitive to CX-6258, detailed protocols for assessing its activity, and an overview of the relevant signaling pathways.
Data Presentation
Biochemical Potency of CX-6258
| Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Table 1: Inhibitory concentration (IC50) of CX-6258 against the three Pim kinase isoforms.[1]
Antiproliferative Activity of CX-6258 in Human Cancer Cell Lines
CX-6258 has demonstrated potent antiproliferative activity across a range of human cancer cell lines, with a particularly high sensitivity observed in cell lines derived from acute leukemias.[2]
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 |
| MOLM-13 | Acute Myeloid Leukemia | 0.03 |
| KG-1 | Acute Myeloid Leukemia | 0.08 |
| U-937 | Histiocytic Lymphoma | 0.15 |
| K-562 | Chronic Myeloid Leukemia | 0.25 |
| PC-3 | Prostate Adenocarcinoma | 0.452 |
| DU-145 | Prostate Carcinoma | 0.85 |
| HCT-116 | Colorectal Carcinoma | 1.2 |
| PANC-1 | Pancreatic Carcinoma | 2.5 |
| A549 | Lung Carcinoma | 3.7 |
Table 2: Antiproliferative activity (IC50) of CX-6258 in a panel of human cancer cell lines after a 72-hour incubation.[2]
Signaling Pathway
CX-6258 exerts its effects by inhibiting the Pim kinase signaling pathway. Pim kinases are downstream of the JAK/STAT pathway and, upon activation, phosphorylate a number of proteins involved in cell survival and proliferation, including Bad and 4E-BP1. Inhibition of Pim kinases by CX-6258 prevents the phosphorylation of these substrates, leading to the promotion of apoptosis and inhibition of protein translation.
References
Application Notes and Protocols: Assessing the Off-Target Effects of CX-6258 Hydrochloride Hydrate
Introduction
CX-6258 is a potent, orally bioavailable, pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] The Pim kinases are downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT pathway, and are considered oncogenes implicated in tumorigenesis and cell survival.[3] CX-6258 has demonstrated anti-proliferative activity in various cancer cell lines and efficacy in preclinical tumor models.[1][3] While described as having excellent kinase selectivity, a thorough assessment of off-target effects is a critical step in the preclinical and clinical development of any kinase inhibitor.[3][4]
Off-target interactions can lead to unexpected toxicities or, in some cases, reveal novel therapeutic opportunities.[5][6] A systematic evaluation of a compound's selectivity profile is therefore essential for a comprehensive understanding of its pharmacological activity and for ensuring patient safety.[7] These application notes provide a detailed framework and experimental protocols for researchers to systematically assess the off-target profile of CX-6258 hydrochloride hydrate.
Data Presentation: Kinase Inhibitory Profile of CX-6258
This table summarizes the known inhibitory concentrations (IC50) of CX-6258 against its intended on-targets and a known tested off-target. This data serves as a baseline for further selectivity profiling.
| Target Family | Specific Kinase | IC50 (nM) | Reference |
| On-Target | Pim-1 | 5 | [1][2][8] |
| Pim-2 | 25 | [1][2][8] | |
| Pim-3 | 16 | [1][2][8] | |
| Off-Target | FLT3 | >10,000 | [3] |
Visualizations: Workflows and Signaling Pathways
A logical workflow is essential for the systematic evaluation of off-target effects. The following diagrams illustrate the overall assessment strategy and the relevant signaling pathways.
Experimental Protocols
Protocol 1: In Vitro Kinome Profiling
This protocol outlines a high-throughput screen to determine the selectivity of CX-6258 against a broad panel of human kinases. The ADP-Glo™ assay is a common method that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[9]
Objective: To identify potential off-target kinases inhibited by CX-6258.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Kinase panel (e.g., >400 purified human kinases)
-
Respective kinase-specific substrates and cofactors
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of CX-6258 in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) from the stock solution to achieve final assay concentrations typically ranging from 10 µM to 0.5 nM.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Compound Addition: Add 50 nL of the diluted CX-6258 or DMSO (vehicle control) to the appropriate wells.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase. Incubate the plate at room temperature for 1 hour.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to DMSO controls. Plot percent inhibition versus CX-6258 concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase. Any kinase inhibited with an IC50 value below 1 µM should be considered a potential off-target hit and prioritized for further validation.[6]
Protocol 2: Cellular Off-Target Validation
This protocol uses cell-based assays to confirm whether the off-target hits identified in Protocol 1 are relevant in a biological context.[10]
Objective: To validate off-target kinase inhibition in a cellular environment and determine its dependence on the primary Pim kinase targets.
Part A: Phospho-protein Analysis
Materials:
-
Relevant cancer cell line (e.g., MV-4-11, which is sensitive to CX-6258).[3]
-
This compound
-
Cell culture medium and supplements
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies: Primary antibodies against the phosphorylated and total forms of the putative off-target substrate, and an appropriate secondary antibody.
-
SDS-PAGE and Western blot equipment and reagents.
Procedure:
-
Cell Treatment: Culture MV-4-11 cells to ~70-80% confluency. Treat the cells with increasing concentrations of CX-6258 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate of the potential off-target kinase.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the signal.
-
Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylation of the substrate suggests that CX-6258 is engaging the identified off-target kinase in cells.
Part B: CRISPR-Cas9 Target Validation
Objective: To determine if the anti-proliferative effects of CX-6258 are solely due to Pim kinase inhibition.[11][12]
Procedure:
-
Generate Knockout Cells: Use CRISPR-Cas9 technology to generate cell lines (e.g., in MV-4-11) with a knockout of PIM1, PIM2, and PIM3 (triple knockout, TKO). A non-targeting gRNA should be used to generate a control cell line.
-
Validate Knockout: Confirm the absence of Pim kinase expression in the TKO cells via Western blot or qPCR.
-
Cell Viability Assay:
-
Seed both the control and Pim TKO cells in 96-well plates.
-
Treat the cells with a range of CX-6258 concentrations.
-
After 72 hours, assess cell viability using a standard method (e.g., CellTiter-Glo® or MTT assay).
-
-
Analysis: Compare the dose-response curves and IC50 values between the control and Pim TKO cell lines. If the TKO cells show significant resistance to CX-6258 (a rightward shift in the dose-response curve), it confirms the drug's primary mechanism is on-target. If the TKO cells remain as sensitive as the control cells, it strongly indicates that the drug's anti-proliferative effects are mediated through one or more off-targets.[11]
Protocol 3: In Vivo Toxicity Assessment
This protocol provides a general framework for an initial in vivo study to identify potential toxicities related to off-target effects.[13][14]
Objective: To determine the maximum tolerated dose (MTD) of CX-6258 and identify any overt signs of toxicity in an animal model.
Materials:
-
This compound formulated for oral administration.[1]
-
Immuno-compromised mice (e.g., NOD/SCID or NSG) for xenograft studies.
-
Standard animal housing and care facilities.
-
Equipment for clinical observation, blood collection, and tissue harvesting.
Procedure:
-
Dose-Range Finding Study: Administer CX-6258 to small groups of mice (n=3-5 per group) at escalating doses (e.g., 25, 50, 100, 200 mg/kg) via oral gavage daily for 14-21 days.[3] Include a vehicle control group.
-
Clinical Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight (more than 20% loss is a common endpoint), food and water intake, posture, and activity levels.
-
Blood Collection: At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess organ function (e.g., liver enzymes ALT/AST, kidney markers BUN/creatinine).
-
Necropsy and Histopathology:
-
Perform a gross necropsy on all animals.
-
Collect major organs and tissues, especially those identified as potential off-target sites from cellular assays or literature.
-
Fix tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A veterinary pathologist should perform a microscopic examination to identify any treatment-related pathological changes.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, more than 20% body weight loss, or other severe clinical signs of toxicity.
A multi-pronged approach combining broad in vitro screening, targeted cellular validation, and in vivo toxicity studies is crucial for a thorough assessment of the off-target effects of this compound. This systematic evaluation not only helps to predict potential adverse events in clinical settings but also provides a deeper understanding of the compound's mechanism of action. The data gathered from these protocols will enable researchers and drug developers to make more informed decisions, ultimately leading to the development of safer and more effective therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. reactionbiology.com [reactionbiology.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. news-medical.net [news-medical.net]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines | MDPI [mdpi.com]
Troubleshooting & Optimization
Navigating Solubility Challenges with CX-6258 Hydrochloride Hydrate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing solubility issues encountered with CX-6258 hydrochloride hydrate in aqueous solutions. CX-6258 is a potent, orally efficacious pan-Pim kinase inhibitor with significant potential in oncological research. However, its hydrophobic nature can present challenges in experimental settings. This guide offers troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental procedures to ensure consistent and reliable results.
Troubleshooting Guide: Overcoming Precipitation and Poor Solubility
Researchers may encounter precipitation when diluting DMSO stock solutions of this compound into aqueous buffers for cell-based assays or other experiments. This "crashing out" phenomenon is due to the compound's low solubility in water. The following Q&A format addresses common issues and provides step-by-step solutions.
Q1: My this compound precipitated after diluting my DMSO stock into an aqueous buffer. What should I do?
A1: This is a common issue. Here’s a systematic approach to troubleshoot:
-
Optimize Dilution Method: Instead of a single-step dilution, try a serial dilution. First, dilute the DMSO stock into a smaller volume of your aqueous buffer, vortex thoroughly, and then add this intermediate dilution to the final volume.
-
Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally <0.5%), as higher concentrations can be toxic to cells and may not prevent precipitation of highly insoluble compounds.[1]
-
Pre-warm the Aqueous Buffer: Gently warming your buffer to 37°C before adding the compound can sometimes improve solubility.[2]
-
Consider pH Adjustment: If your experimental system allows, lowering the pH of the aqueous buffer might increase the solubility of weakly basic compounds.[1]
Q2: I'm still observing precipitation. Are there alternative solvent systems I can use for in vitro studies?
A2: Yes, for challenging cases, using a co-solvent system is recommended. Formulations containing PEG300 and Tween-80 have been shown to improve the aqueous solubility of CX-6258.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is soluble in DMSO but generally insoluble in water.[3] Its solubility in ethanol is limited.[4] For aqueous solutions, co-solvents are typically required.
Q2: How does CX-6258 exert its biological effect?
A2: CX-6258 is a pan-Pim kinase inhibitor, targeting Pim-1, Pim-2, and Pim-3.[4][5] These serine/threonine kinases are involved in cell survival and proliferation. By inhibiting Pim kinases, CX-6258 can block the phosphorylation of downstream targets, such as the pro-apoptotic protein Bad and the translation regulator 4E-BP1, leading to anti-proliferative effects in cancer cells.[4][6]
// Nodes JAK_STAT [label="JAK/STAT Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Pim_Kinases [label="Pim-1, Pim-2, Pim-3\nKinases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CX6258 [label="CX-6258\n(Inhibitor)", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bad [label="Bad\n(pro-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; pBad [label="p-Bad\n(inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "4E_BP1" [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; p4E_BP1 [label="p-4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; eIF4E [label="eIF4E", fillcolor="#F1F3F4", fontcolor="#202124"]; Translation [label="Protein Translation\n& Cell Proliferation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges JAK_STAT -> Pim_Kinases [label="Upregulates Expression", fontsize=8, fontcolor="#5F6368"]; CX6258 -> Pim_Kinases [arrowhead=tee, color="#EA4335", label="Inhibits", fontsize=8, fontcolor="#EA4335"]; Pim_Kinases -> Bad [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; Bad -> pBad [style=invis]; // for layout Pim_Kinases -> "4E_BP1" [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; "4E_BP1" -> p4E_BP1 [style=invis]; // for layout Bad -> Apoptosis [arrowhead=tee, label="Inhibits", fontsize=8, fontcolor="#5F6368"]; pBad -> Apoptosis [style=invis]; // for layout "4E_BP1" -> eIF4E [arrowhead=tee, label="Inhibits", fontsize=8, fontcolor="#5F6368"]; p4E_BP1 -> eIF4E [style=invis]; // for layout eIF4E -> Translation;
// Invisible edges for alignment edge[style=invis]; Pim_Kinases -> {Bad "4E_BP1"}; } .dot CX-6258 inhibits the Pim kinase signaling pathway.
Q3: What are the recommended storage conditions for this compound?
A3: The powder form should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to one year, but repeated freeze-thaw cycles should be avoided by aliquoting.[4]
Quantitative Data Summary
The solubility of this compound can vary depending on the solvent and the specific batch of the compound. The following table summarizes solubility data from various sources.
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Appearance | Reference |
| DMSO | 25 | 50.16 | Clear Solution | [4] |
| DMSO | 50 | 100.32 | Clear Solution | [4] |
| DMSO | 57 | 114.36 | Clear Solution | [4] |
| Water | Insoluble | - | - | [4] |
| Water (with ultrasonic and warming to 60°C) | 7.14 | 13.83 | - | [7] |
| Ethanol | 1 - 2 | - | - | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 | ≥ 5.95 | Clear Solution | [8][9] |
| 10% DMSO, 90% Corn oil | - | - | Homogeneous Suspension | [7] |
Note: It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 498.40 g/mol for the HCl salt), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 4.98 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store aliquots at -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
This protocol yields a clear solution for cell-based assays.
-
Materials: 10 mM this compound in DMSO, PEG300, Tween-80, sterile ddH₂O or saline.
-
Procedure (for a 1 mL final volume):
-
To 400 µL of PEG300, add 50 µL of a 25 mg/mL (50.16 mM) CX-6258 stock solution in DMSO.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 500 µL of ddH₂O or saline to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.[4]
-
Protocol 3: Preparation of a Formulation for In Vivo Oral Administration
This protocol is for creating a homogeneous suspension for oral gavage in animal models.
-
Materials: this compound, Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in water).
-
Procedure (for a 5 mg/mL suspension):
-
Weigh out 5 mg of this compound.
-
Add 1 mL of the CMC-Na solution.
-
Mix thoroughly to obtain a homogeneous suspension.[4]
-
By following these guidelines and protocols, researchers can effectively manage the solubility challenges associated with this compound and achieve reliable and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Improving the stability of CX-6258 hydrochloride hydrate in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of CX-6258 hydrochloride hydrate in solution. The following information is compiled from publicly available data sheets and general knowledge of chemical handling.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: For long-term storage, the powder form of this compound should be kept at -20°C for up to 3 years.[1] For short-term storage, it can be kept at 0-4°C for days to weeks.[2] The compound is shipped at ambient temperature and is considered stable for several weeks during ordinary shipping.[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in DMSO and DMF.[3] Solubility in DMSO is reported to be between 25 mg/mL and 57 mg/mL.[1] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility.[1]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store stock solutions at -80°C for up to one year.[1][4] For shorter periods, storage at -20°C for up to one month is also acceptable.[1][5]
Q4: What is the mechanism of action of CX-6258?
A4: CX-6258 is a potent and selective pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3).[6][7] It functions as an ATP-competitive inhibitor, blocking the phosphorylation of downstream targets involved in cell survival and proliferation, such as Bad and 4E-BP1.[6][8] The expression of Pim kinases is mediated by the JAK/STAT signaling pathway.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solvent has absorbed moisture (especially DMSO).- Storage temperature is not low enough.- Solution is supersaturated. | - Use fresh, anhydrous DMSO for preparing stock solutions.[1]- Ensure storage at -80°C for long-term stability.[1][4]- Gently warm the solution and sonicate to redissolve. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Precipitation when diluting stock solution in aqueous media | - CX-6258 has low aqueous solubility. | - Use a formulation with co-solvents and surfactants for aqueous dilutions, especially for in vivo studies. A common formulation includes DMSO, PEG300, Tween-80, and saline.[4][6]- Prepare aqueous solutions fresh and use them immediately.[7] |
| Suspected degradation of the compound in solution | - Exposure to light, extreme pH, or elevated temperatures.- Repeated freeze-thaw cycles. | - Protect solutions from light by using amber vials or wrapping containers in foil.- Avoid harsh acidic or basic conditions. Prepare solutions in appropriate buffers if pH sensitivity is a concern.- Prepare fresh solutions for each experiment and avoid long-term storage of working solutions.- Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution due to hydration level.- Degradation of the compound. | - Note that the molecular weight can vary depending on the degree of hydration.[2] For precise experiments, it is advisable to determine the exact concentration of the stock solution spectrophotometrically if a molar extinction coefficient is known or by other analytical methods.- Follow the recommended storage and handling procedures to minimize degradation. |
Data Summary Tables
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | Up to 3 years | [1] |
| Powder | 4°C | Up to 2 years | [6] |
| In Solvent | -80°C | Up to 2 years | [6] |
| In Solvent | -20°C | Up to 1 year | [6] |
Table 2: Solubility
| Solvent | Reported Solubility | Citations |
| DMSO | ≥ 50 mg/mL (108.24 mM) | [6] |
| DMSO | 25 mg/mL (50.16 mM) | [1] |
| DMSO | 57 mg/mL (114.36 mM) | [1] |
| DMSO | 22.5 mg/mL (48.71 mM) | [4] |
| DMF | 1 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out a precise amount of this compound powder (Molecular Weight: 498.40 g/mol ).
-
Add a sufficient volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 0.4984 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)
This protocol is for preparing a working solution for in vivo experiments. It is recommended to prepare this solution fresh before each use.[7]
-
Start with a pre-made stock solution of CX-6258 in DMSO (e.g., 27.5 mg/mL).
-
In a sterile tube, add the solvents in the following order, ensuring the solution is clear after each addition: a. 40% PEG300 b. 10% DMSO (from your stock solution) c. 5% Tween-80
-
Mix the solution thoroughly.
-
Add 45% saline to reach the final volume.
-
If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7] This method should yield a clear solution with a CX-6258 concentration of at least 2.75 mg/mL.[6]
Visualizations
Caption: Pim Kinase Signaling Pathway Inhibition by CX-6258.
Caption: Workflow for CX-6258 Solution Preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the structure, function, and stability of human calcium/calmodulin-dependent protein kinase IV: combined spectroscopic and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3 Important Photostability Testing Factors [sampled.com]
Troubleshooting inconsistent results in CX-6258 in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CX-6258 in in vitro assays. The information is designed to help address common issues and ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is CX-6258 and what is its mechanism of action?
A1: CX-6258 is a potent and selective pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3).[1][2][3][4] Its mechanism of action involves binding to the ATP-binding pocket of Pim kinases, which prevents the phosphorylation of their downstream target proteins.[4] This inhibition of phosphorylation affects various cellular processes, including cell survival, proliferation, and apoptosis.[5][6] Key downstream targets whose phosphorylation is inhibited by CX-6258 include the pro-survival proteins Bad and 4E-BP1.[1][3][6]
Q2: What are the recommended in vitro working concentrations for CX-6258?
A2: The effective concentration of CX-6258 can vary significantly depending on the cell line and the specific assay. Reported IC50 values for anti-proliferative activity in various cancer cell lines range from 0.02 µM to 3.7 µM.[1] For mechanistic studies, such as Western blotting for phospho-protein inhibition, concentrations between 0.1 µM and 10 µM have been used with incubation times as short as 2 hours.[2][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store CX-6258 stock solutions?
A3: CX-6258 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2][7] It is crucial to use high-quality, anhydrous DMSO to ensure maximum solubility and stability. To avoid precipitation when diluting the DMSO stock into aqueous cell culture media, it is recommended to make intermediate dilutions in DMSO before adding to the final medium.[8] Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity, but a vehicle control with the same DMSO concentration should always be included in your experiments.[8][9] Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[10]
Q4: Can serum in the cell culture medium affect the activity of CX-6258?
A4: Yes, serum proteins can bind to small molecule inhibitors, reducing their effective free concentration in the media.[11][12][13][14] This can lead to a higher apparent IC50 value in cell-based assays compared to biochemical assays.[11] If you observe lower than expected potency, consider reducing the serum concentration in your culture medium or performing the assay in serum-free conditions, if appropriate for your cell line.[13] Always maintain a consistent serum concentration across all experiments for reproducible results.[13]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell proliferation assays (e.g., MTT, CellTiter-Glo).
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the wells after adding CX-6258 for any signs of precipitation. Prepare a fresh serial dilution of CX-6258 in DMSO before diluting in media. Ensure the final DMSO concentration is consistent and non-toxic to the cells.[8][15][16] |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. High variability can occur if cells are overgrown or seeded too sparsely.[16] |
| Incubation Time | Optimize the incubation time with CX-6258. A time course experiment can help determine the optimal duration for observing an anti-proliferative effect. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction).[17][18] Consider using an orthogonal assay to confirm results (e.g., cell counting with trypan blue, or a different viability assay like CellTiter-Glo). |
| Serum Variability | Use the same batch of serum for all related experiments to minimize variability in protein binding of the inhibitor.[11] |
Issue 2: Weak or no signal for phospho-protein inhibition in Western blots.
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.[19] Keep samples on ice at all times. |
| Insufficient Drug Treatment | Ensure the concentration and incubation time of CX-6258 are sufficient to inhibit the target. A dose-response and time-course experiment can help optimize these parameters. |
| Low Abundance of Phospho-protein | The phosphorylated form of your target protein may be of low abundance. Consider enriching your sample for the target protein through immunoprecipitation before running the Western blot. |
| Inappropriate Blocking Buffer | For phospho-specific antibodies, avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background. Use bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) instead.[20][21] |
| Antibody Issues | Ensure your primary antibody is validated for detecting the phosphorylated target. Use the recommended antibody dilution and incubation conditions. Always include a total protein control to confirm that the lack of signal is due to inhibition of phosphorylation and not a general decrease in protein levels.[22] |
Experimental Protocols
Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of CX-6258 in culture medium from a concentrated DMSO stock. Include a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-Bad (Ser112) Inhibition
-
Cell Treatment: Plate cells and treat with various concentrations of CX-6258 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19][20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Bad (Ser112) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Bad.
Visualizations
Caption: Pim Kinase Signaling Pathway and Inhibition by CX-6258.
Caption: General experimental workflow for in vitro CX-6258 assays.
Caption: Logical troubleshooting flow for inconsistent CX-6258 results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Human Blood Serum Can Diminish EGFR-Targeted Inhibition of Squamous Carcinoma Cell Growth through Reactivation of MAPK and EGFR Pathways [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 23. researchgate.net [researchgate.net]
Optimizing CX-6258 Hydrochloride Hydrate Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing CX-6258 hydrochloride hydrate in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the effective application of this potent pan-Pim kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CX-6258?
A1: CX-6258 is a potent and selective pan-Pim kinase inhibitor. It targets all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3).[1][2][3] These kinases are crucial regulators of cell survival and are known to suppress apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as BAD.[2] By inhibiting Pim kinases, CX-6258 disrupts these pro-survival signals, leading to anti-proliferative effects in various cancer cell lines.[1][4]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The effective concentration of CX-6258 can vary significantly depending on the cell line. The half-maximal inhibitory concentration (IC50) for antiproliferative activity has been observed in the range of 0.02 to 3.7 µM across a panel of human cancer cell lines.[1][5] For initial experiments, it is advisable to perform a dose-response curve starting from low nanomolar to low micromolar concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific cell model. In mechanistic assays with MV-4-11 human AML cells, concentrations of 0.1 µM, 1 µM, and 10 µM have been used to show dose-dependent inhibition of downstream targets.[6][7]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO but not in water.[8] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO.[1] For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of the compound in DMSO. It is crucial to use fresh DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of CX-6258.[1] Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5]
Q4: Can CX-6258 be used in combination with other therapeutic agents?
A4: Yes, studies have shown that CX-6258 can act synergistically with other chemotherapeutic drugs. For instance, it has demonstrated synergistic cell-killing effects when combined with doxorubicin and paclitaxel in prostate cancer cell lines.[1][4] This suggests that inhibiting Pim kinases may sensitize cancer cells to the effects of other anti-cancer agents.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in cell culture medium. | The final DMSO concentration in the medium is too high, or the compound concentration exceeds its solubility limit in the aqueous environment. | Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%). Prepare intermediate dilutions of your stock solution in culture medium to ensure proper mixing and avoid localized high concentrations. |
| Inconsistent or no observable effect on cell viability. | The chosen concentration is not optimal for the specific cell line. The compound may have degraded due to improper storage. The cells may be resistant to Pim kinase inhibition. | Perform a thorough dose-response experiment to determine the IC50 for your cell line. Always use freshly thawed aliquots of your stock solution. Confirm the expression of Pim kinases in your cell line and consider alternative mechanisms of cell survival. |
| High background in Western blot for phosphorylated targets. | The antibody is not specific, or the blocking step is insufficient. | Optimize your Western blot protocol, including antibody concentration and blocking conditions. Use appropriate positive and negative controls to validate your results. |
| Difficulty dissolving the compound. | The DMSO used is not fresh or anhydrous. The compound requires assistance to dissolve fully. | Use a fresh, unopened bottle of anhydrous DMSO.[1] Gentle warming and sonication can be used to aid dissolution.[5][6] |
Data Presentation
Table 1: In Vitro Inhibitory Activity of CX-6258
| Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
| Data sourced from multiple suppliers and publications.[1][5][6][7][9] |
Table 2: Antiproliferative Activity of CX-6258 in Cancer Cell Lines
| Cell Line Type | IC50 Range (µM) |
| Human Cancer Cell Lines (Panel) | 0.02 - 3.7 |
| Acute leukemia cell lines were noted to be particularly sensitive.[1][5] |
Experimental Protocols
Protocol 1: Preparation of CX-6258 Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex briefly to dissolve the compound completely. Gentle warming or sonication can be applied if necessary. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C. For short-term storage (days to weeks), 4°C is acceptable.[8]
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: a. Culture cells to the logarithmic growth phase.[10] b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight in a 37°C incubator with 5% CO2.[10]
-
Compound Treatment: a. Prepare serial dilutions of CX-6258 in the appropriate cell culture medium. Remember to include a vehicle control (DMSO-treated) group. b. Remove the old medium from the wells and add the medium containing the different concentrations of CX-6258. c. Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Aspirate the medium and add DMSO to dissolve the formazan crystals. c. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the dose-response curve and determine the IC50 value.
Visualizations
Caption: Simplified Pim kinase signaling pathway and the inhibitory action of CX-6258.
Caption: General experimental workflow for determining the IC50 of CX-6258.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CX-6258 | Pim | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize CX-6258 hydrochloride hydrate off-target kinase activity
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize off-target kinase activity of CX-6258 hydrochloride hydrate during experiments.
Frequently Asked Questions (FAQs)
Q1: What is CX-6258 and what are its primary targets?
A1: this compound is a potent, ATP-competitive, and orally bioavailable pan-Pim kinase inhibitor. Its primary targets are the three isoforms of the Pim kinase, a family of serine/threonine kinases that regulate cell survival and are implicated in tumorigenesis.[1] CX-6258 inhibits these isoforms in the low nanomolar range.[2][3][4]
Q2: What are the known off-target kinases for CX-6258?
A2: The most well-characterized off-target of CX-6258 is the Flt-3 kinase.[5] While CX-6258 is highly selective for Pim kinases, it also inhibits Flt-3, but at higher concentrations.[1] Some studies have also noted inhibitory activity against Haspin kinase at much higher concentrations than those required for Pim inhibition.[6] A kinase selectivity screen of an early analog at 0.5 μM showed that only Pim-1, Pim-2, Pim-3, and Flt-3 were inhibited by more than 80% out of 107 kinases tested, demonstrating excellent overall selectivity.[1]
Q3: I'm observing a cellular phenotype that doesn't align with the known function of Pim kinases. How can I determine if this is an off-target effect?
A3: This is a strong indication of potential off-target activity. A multi-step approach is recommended to investigate this. First, confirm on-target engagement by assessing the phosphorylation status of known Pim kinase substrates like Bad (at Ser112) or 4E-BP1 (at Thr37/46).[2][3][7] If on-target activity is confirmed, the unexpected phenotype may be due to an off-target. The gold-standard method to verify this is to perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target.[8] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.
Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?
A4: To minimize the influence of off-target effects, several strategies should be implemented:
-
Use the Lowest Effective Concentration: Titrate CX-6258 to determine the lowest possible concentration that effectively inhibits the phosphorylation of Pim kinase substrates (e.g., Bad, 4E-BP1) in your cellular model.[8][9] Higher concentrations are more likely to engage lower-affinity off-targets like Flt-3.
-
Use a Control Compound: Include a structurally unrelated Pim kinase inhibitor in your experiments. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce the expression of Pim kinases.[9] If the phenotype observed with CX-6258 is replicated in the Pim-knockdown cells, it strengthens the evidence for an on-target effect.
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the inhibitory concentrations (IC50) of CX-6258 against its primary targets and key off-targets.
| Kinase | IC50 (nM) | Reference |
| Pim-1 | 5 | [2][3][4] |
| Pim-2 | 25 | [2][3][4] |
| Pim-3 | 16 | [2][3][4] |
| Flt-3 | 134 | [1] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway for Pim kinases and recommended experimental workflows for troubleshooting off-target effects.
Caption: Simplified Pim Kinase Signaling Pathway.
Caption: Workflow for Investigating Off-Target Effects.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method to determine the inhibitory activity of CX-6258 against a broad panel of kinases to identify potential off-targets.[9] Commercial services are widely available for large-scale kinome screening.[8]
-
Objective: To identify on- and off-target kinases of CX-6258.
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases, their specific substrates, and cofactors. Radiometric assays using radioisotope-labeled ATP are considered the gold standard.[10]
-
Compound Addition: Add the diluted CX-6258 or a vehicle control (DMSO) to the appropriate wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP (e.g., [γ-³³P]ATP).
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Termination and Detection: Terminate the reaction and measure the incorporation of the radiolabel into the substrate, often by capturing the substrate on a filter and using a scintillation counter.[11]
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells or cell lysates. It measures the change in the thermal stability of a protein when it binds to a ligand (the inhibitor).[9]
-
Objective: To confirm that CX-6258 binds to Pim kinases (or potential off-targets) in a cellular environment.
-
Methodology:
-
Cell Treatment: Treat intact cells with the desired concentration of CX-6258 or a vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Heating: Aliquot the lysate and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Centrifugation: Centrifuge the heated samples at high speed to pellet the aggregated proteins.
-
Supernatant Analysis: Collect the supernatant, which contains the soluble (non-denatured) proteins.
-
Protein Detection: Analyze the amount of the target protein (e.g., Pim-1) remaining in the supernatant using Western blotting.
-
Data Analysis: Plot the amount of soluble protein against temperature for both the treated and vehicle control samples. A successful binding event will stabilize the target protein, resulting in a shift of the melting curve to higher temperatures for the CX-6258-treated sample.
-
By following these guidelines and protocols, researchers can more effectively design their experiments, interpret their results, and minimize the confounding influence of off-target activities of CX-6258.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CX-6258 Hydrochloride Hydrate in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with resistance to CX-6258 hydrochloride hydrate in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: CX-6258 is a potent, orally bioavailable, and selective pan-inhibitor of the Pim kinase family, targeting Pim-1, Pim-2, and Pim-3.[1][2][3] These serine/threonine kinases are key regulators of cell survival, proliferation, and apoptosis.[4][5] CX-6258 exerts its anti-cancer effects by inhibiting the phosphorylation of downstream pro-survival proteins, such as BAD and 4E-BP1.[1][2][3]
Q2: My cancer cell line shows a higher than expected IC50 value for CX-6258. What are the potential mechanisms of intrinsic resistance?
A2: Intrinsic resistance to CX-6258 can arise from several factors:
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Low Pim Kinase Expression: The cell line may not express sufficient levels of Pim kinases, which are the primary targets of CX-6258.
-
Redundant Survival Pathways: The cancer cells might heavily rely on parallel survival signaling pathways that are independent of Pim kinase activity, such as the PI3K/Akt/mTOR pathway.[4]
-
Upregulated Antioxidant Response: Pim kinases play a role in managing oxidative stress.[3][6][7] Cells with a constitutively high antioxidant capacity, potentially through an overactive NRF2 pathway, may be less susceptible to the increased reactive oxygen species (ROS) resulting from Pim inhibition.[6][7][8]
Q3: We have observed that our cancer cell line is developing acquired resistance to CX-6258 over time. What are the likely molecular mechanisms?
A3: Acquired resistance to CX-6258 often involves the cancer cells adapting to the selective pressure of the drug. Common mechanisms include:
-
Upregulation of Parallel Signaling Pathways: Cancer cells can compensate for the inhibition of Pim kinases by upregulating other pro-survival pathways, most notably the PI3K/Akt/mTOR pathway.[4][9] This creates a bypass mechanism that allows the cells to continue proliferating.
-
Increased Expression of Pim Kinases: Although less common with kinase inhibitors, some cells may adapt by increasing the expression of the target proteins (Pim-1, -2, and -3), thereby requiring a higher concentration of the inhibitor to achieve the same effect.
-
Enhanced Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), can lead to increased efflux of CX-6258 from the cell, reducing its intracellular concentration and efficacy.[5]
Q4: What are the most effective strategies to overcome resistance to CX-6258?
A4: The most promising approach to overcoming both intrinsic and acquired resistance to CX-6258 is through combination therapy. By targeting multiple nodes in the cancer signaling network, it is possible to prevent or overcome resistance. Synergistic effects have been observed with:
-
Conventional Chemotherapeutics: Combining CX-6258 with drugs like doxorubicin and paclitaxel has been shown to produce synergistic cell killing.[1][5]
-
Targeted Therapies:
-
PI3K/Akt/mTOR Inhibitors: Given the significant crosstalk between the Pim and PI3K/Akt/mTOR pathways, dual inhibition is a rational strategy to block compensatory signaling.[4][9]
-
RNA Polymerase I Inhibitors: Combination with CX-5461, an inhibitor of RNA polymerase I, has demonstrated strong anti-proliferative and pro-apoptotic effects, particularly in models of prostate cancer.[10]
-
-
Inducing Oxidative Stress: Since Pim inhibition increases ROS, combining CX-6258 with agents that further enhance oxidative stress could be a viable strategy.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for CX-6258 in a cell viability assay (e.g., MTT, CellTiter-Glo).
| Possible Cause | Suggested Solution |
| Cell line is inherently resistant. | 1. Confirm Target Engagement: Perform a Western blot for downstream targets of Pim kinase (e.g., phospho-Bad at Ser112, phospho-4E-BP1 at Thr37/46) to ensure CX-6258 is inhibiting its intended targets within the cell.[1][2][3] 2. Profile Resistance Mechanisms: Use techniques like RNA-seq or proteomic analysis to investigate the expression of Pim kinases and the activity of parallel survival pathways (e.g., PI3K/Akt/mTOR). 3. Consider Combination Therapy: Based on the profiling results, select a suitable combination agent. For example, if the PI3K/Akt pathway is highly active, co-treatment with a PI3K or mTOR inhibitor would be a logical next step. |
| Inactive CX-6258 compound. | 1. Verify Stock Concentration: Use a spectrophotometer to confirm the concentration of your stock solution. 2. Test a Fresh Batch: Prepare a fresh stock of this compound from a new powder aliquot. |
| Assay-related issues. | 1. Optimize Seeding Density: Ensure that cells are in the exponential growth phase during the assay. 2. Check for Drug-Assay Interference: Some compounds can interfere with the chemistry of viability assays. Run a cell-free control with the highest concentration of CX-6258 to check for direct reduction of the assay reagent. |
Problem 2: Cancer cells show initial sensitivity to CX-6258 but develop resistance over time in long-term culture.
| Possible Cause | Suggested Solution |
| Emergence of a resistant subpopulation. | 1. Establish a Resistant Cell Line: Culture the cells in the continuous presence of a sublethal concentration of CX-6258 to select for a resistant population. 2. Characterize the Resistant Line: Compare the resistant cell line to the parental line to identify molecular changes. Perform Western blots to check for upregulation of Pim kinases or activation of bypass pathways (e.g., increased p-Akt). 3. Test Combination Therapies: Use the resistant cell line to screen for effective combination therapies that can re-sensitize the cells to treatment. |
| Induction of drug efflux pumps. | 1. Assess ABC Transporter Expression: Use qPCR or Western blotting to measure the expression of common drug efflux pumps like P-glycoprotein (ABCB1). 2. Co-treat with an Efflux Pump Inhibitor: If efflux pump expression is elevated, test if co-treatment with a known inhibitor (e.g., verapamil) can restore sensitivity to CX-6258. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
| Data sourced from MedChemExpress and Selleck Chemicals.[1][2][3] |
Table 2: Synergistic Effects of CX-6258 in Combination with Chemotherapeutics in PC3 Cells
| Combination (Molar Ratio) | Combination Index (CI50) | Interpretation |
| CX-6258 + Doxorubicin (10:1) | 0.40 | Synergy |
| CX-6258 + Paclitaxel (100:1) | 0.56 | Synergy |
| A CI50 value < 1 indicates a synergistic effect. Data sourced from ACS Medicinal Chemistry Letters.[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for Pim Kinase Signaling
-
Cell Treatment and Lysis: Plate cells and treat with CX-6258 for the desired time (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Bad (Ser112), Bad, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Protocol 3: Immunoprecipitation to Assess Protein-Protein Interactions
-
Cell Lysis: Lyse cells treated with or without CX-6258 using a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the protein of interest (e.g., Pim-1) and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., Bad).
Mandatory Visualizations
Caption: CX-6258 inhibits Pim kinases, preventing the phosphorylation of pro-survival proteins.
Caption: Upregulation of the PI3K/Akt pathway can bypass CX-6258-mediated inhibition.
Caption: A logical workflow for troubleshooting and overcoming CX-6258 resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Current perspectives on targeting PIM kinases to overcome mechanisms of drug resistance and immune evasion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: CX-6258 Hydrochloride Hydrate Oral Administration in Mice
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using CX-6258 hydrochloride hydrate for oral administration in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: CX-6258 is a potent and selective pan-Pim kinase inhibitor.[1][2] Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that play a crucial role in regulating cell survival and proliferation.[3] Overexpression of Pim kinases is associated with various cancers.[3] CX-6258 inhibits all three Pim kinase isoforms, leading to the suppression of downstream signaling pathways that promote cell survival.[3] Specifically, it has been shown to inhibit the phosphorylation of pro-survival proteins such as Bad and 4E-BP1.[1][2][4][5][6]
Q2: What is a recommended formulation for oral administration of CX-6258 in mice?
A2: A commonly used vehicle for the oral administration of CX-6258 in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][5] It is recommended to prepare this solution fresh and use it promptly.[2] Sonication and gentle warming may be necessary to achieve a clear solution.[1][5]
Q3: What are the reported effective oral doses of CX-6258 in mouse models?
A3: In xenograft models, oral administration of CX-6258 has demonstrated dose-dependent efficacy. Doses of 50 mg/kg and 100 mg/kg administered daily have shown significant tumor growth inhibition.[1][2][6]
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO (≥ 50 mg/mL).[1][2] It is insoluble in water.[4] For in vivo oral formulations, a common vehicle is a co-solvent system as described in Q2.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of CX-6258 in the formulation | - Incorrect solvent ratio- Low temperature- Solution prepared too far in advance | - Ensure the solvent ratios are accurate (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[1][5]- Gently warm the solution and use sonication to aid dissolution.[1][5]- Prepare the formulation fresh before each use.[2] |
| Difficulty in administering the full dose via oral gavage | - Improper restraint of the mouse- Incorrect gavage needle size- Animal resistance | - Ensure the mouse is properly restrained with the head and body in a vertical alignment to straighten the esophagus.[7][8]- Select an appropriately sized gavage needle based on the mouse's weight.[8][9]- Allow the mouse to swallow the gavage needle; do not force it.[7] Pre-coating the gavage needle with sucrose may help pacify the mouse and induce swallowing.[10] |
| Signs of distress in mice post-administration (e.g., coughing, gasping) | - Accidental administration into the trachea- Esophageal injury | - This is a critical adverse event. Immediately stop the procedure. If the animal is in severe distress, it should be humanely euthanized.[7]- Ensure proper technique by passing the gavage needle along the roof of the mouth and allowing the mouse to swallow.[11] The ball tip of the needle is designed to prevent tracheal entry.[7] |
| High variability in experimental results | - Inconsistent dosing volume- Inaccurate formulation preparation- Stress induced by the gavage procedure | - Calculate the dosing volume accurately based on the individual mouse's body weight (typically up to 10 ml/kg).[7][8]- Prepare the formulation consistently for all animals in the study.- Handle animals to acclimate them to the procedure to minimize stress.[12] Consider alternative voluntary oral administration methods if appropriate for the study.[13][14] |
Experimental Protocols
Preparation of CX-6258 Formulation for Oral Gavage (2 mg/mL)
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For example, to prepare 10 mL of vehicle, mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL saline.[1][5]
-
Weigh the required amount of this compound.
-
Add the CX-6258 powder to the vehicle to achieve the desired final concentration (e.g., 2 mg/mL).
-
Vortex the mixture thoroughly.
-
Use an ultrasonic bath and gentle warming (up to 60°C) until the compound is fully dissolved and the solution is clear.[1]
-
Allow the solution to cool to room temperature before administration.
-
It is recommended to use the formulation immediately after preparation.[4]
Oral Gavage Procedure in Mice
-
Animal Restraint : Securely restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head. The body should be held in a vertical position.[7][9]
-
Gavage Needle Measurement : Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouse's mouth and the end at the last rib. This ensures the needle will reach the stomach.[7][11]
-
Needle Insertion : Gently insert the gavage needle into the mouse's mouth, directing it over the tongue towards the pharynx. The mouse's head should be slightly extended to facilitate entry into the esophagus.[7]
-
Advancement : Allow the mouse to swallow the needle as it is advanced. The needle should pass smoothly down the esophagus without force.[7] If resistance is met, withdraw the needle and re-attempt.
-
Substance Administration : Once the needle is in the stomach, slowly and smoothly administer the CX-6258 formulation.[7]
-
Withdrawal : After administration, gently withdraw the needle in a straight line.
-
Monitoring : Observe the mouse for any signs of respiratory distress or discomfort immediately following the procedure.[7]
Visualizations
Signaling Pathway of CX-6258
Caption: CX-6258 inhibits Pim kinases, preventing the phosphorylation of Bad and 4E-BP1, which promotes apoptosis and reduces cell survival.
Experimental Workflow for Oral Administration in Mice
Caption: Workflow for the oral administration of CX-6258 to mice, from preparation to post-administration monitoring.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. CX-6258 | Pim | TargetMol [targetmol.com]
- 6. xcessbio.com [xcessbio.com]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.fsu.edu [research.fsu.edu]
- 12. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage conditions for CX-6258 hydrochloride hydrate powder
This technical support center provides essential information for researchers, scientists, and drug development professionals working with CX-6258 hydrochloride hydrate powder. It includes guidance on long-term storage, troubleshooting for common experimental issues, and detailed protocols for key applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal stability, this compound powder should be stored in a dry, dark environment.[1] Recommended storage temperatures are detailed in the table below.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous DMSO.[2] For long-term storage, aliquoting the stock solution into single-use vials is advised to avoid repeated freeze-thaw cycles. Storage recommendations for stock solutions are summarized in the table below.
Q3: What is the mechanism of action of CX-6258?
A3: CX-6258 is a potent and selective pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[3][4] These kinases are key regulators of cell survival, proliferation, and apoptosis.[5][6] By inhibiting Pim kinases, CX-6258 can prevent the phosphorylation of downstream pro-survival proteins such as Bad and 4E-BP1, leading to an anti-proliferative effect in various cancer cell lines.[3][7]
Q4: In which cell lines has CX-6258 shown anti-proliferative activity?
A4: CX-6258 has demonstrated robust anti-proliferative effects against a range of human cancer cell lines, with particular sensitivity observed in cell lines derived from acute leukemias.[4]
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Months to years | Store in a dry, dark, and well-sealed container. |
| 0 - 4°C | Days to weeks | Suitable for short-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Ensure the container is tightly sealed. |
Table 2: In Vitro Inhibitory Activity of CX-6258
| Target | IC₅₀ (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Troubleshooting Guides
Issue 1: Difficulty Dissolving the this compound Powder
-
Question: I am having trouble dissolving the CX-6258 powder in DMSO. What should I do?
-
Answer:
-
Ensure Anhydrous Solvent: this compound's solubility can be affected by moisture. Use fresh, anhydrous DMSO for preparing your stock solution.
-
Vortexing and Sonication: After adding the solvent, vortex the solution thoroughly. If precipitation persists, brief sonication can aid in dissolution.
-
Warming: Gentle warming of the solution (e.g., in a 37°C water bath) can also help to dissolve the compound. However, avoid excessive heat to prevent potential degradation.
-
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
-
Question: My experimental results with CX-6258 are not consistent. What could be the cause?
-
Answer:
-
Stock Solution Stability: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is best to use freshly prepared dilutions for your experiments.
-
Cell Passage Number: Use cells with a consistent and low passage number, as cellular responses can change over time in culture.
-
Biological Variability: If using primary cells, be aware that there can be significant donor-to-donor variability in the expression levels of Pim kinases and downstream signaling components.[8]
-
Off-Target Effects: At high concentrations, kinase inhibitors may have off-target effects.[8] Perform dose-response experiments to identify the optimal concentration range for your specific cell line and assay.
-
Issue 3: High Background in Western Blots for Phosphorylated Proteins
-
Question: I am observing high background when probing for phosphorylated downstream targets of Pim kinases after CX-6258 treatment. How can I improve my Western blot?
-
Answer:
-
Use Phosphatase Inhibitors: It is crucial to include a phosphatase inhibitor cocktail in your lysis buffer to preserve the phosphorylation status of your proteins of interest.[9]
-
Optimize Blocking Buffer: For phosphoprotein detection, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) is often recommended over non-fat milk, as milk contains phosphoproteins that can increase background noise.[9][10]
-
Washing Steps: Increase the number and duration of your washing steps with TBST to reduce non-specific antibody binding.[11]
-
Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of p-Bad (Ser112) Inhibition by CX-6258
This protocol describes the detection of changes in the phosphorylation of Bad at Ser112, a downstream target of Pim kinases, in response to CX-6258 treatment.
Materials:
-
This compound
-
Cell line of interest (e.g., MV-4-11)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Bad (Ser112) and Rabbit anti-Bad (total)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of CX-6258 (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Bad (Ser112) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total Bad to confirm equal protein loading.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the use of an MTT assay to determine the effect of CX-6258 on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of CX-6258 and a vehicle control. Incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Mandatory Visualizations
References
- 1. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing precipitation of CX-6258 hydrochloride hydrate in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of CX-6258 hydrochloride hydrate in experimental media.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound upon dilution into aqueous media is a common issue that can lead to inaccurate and irreproducible experimental results. The following guide provides a systematic approach to troubleshoot and prevent this problem.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting CX-6258 precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is crucial to use anhydrous (moisture-free) DMSO, as moisture can reduce the solubility of the compound.[1]
Q2: My CX-6258 precipitates when I add my DMSO stock directly to my aqueous cell culture medium. How can I prevent this?
A2: Direct dilution of a concentrated DMSO stock into an aqueous medium is a common cause of precipitation for many organic small molecules.[3] To avoid this, it is best practice to perform an intermediate dilution of your stock solution in DMSO before adding it to the final medium. This gradual reduction in concentration helps to keep the compound in solution.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is highly recommended to keep it at or below 0.1% to minimize any potential off-target effects of the solvent.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: Can I pre-mix CX-6258 in bulk with my cell culture medium for later use?
A4: It is not recommended to store CX-6258 in aqueous solutions for extended periods, as its stability in such conditions may be limited.[3] For optimal results and to ensure consistent potency, it is best to prepare fresh working solutions from your DMSO stock for each experiment.
Q5: I am still observing precipitation even after following the recommended dilution procedures. What else can I try?
A5: If precipitation persists, consider the following:
-
Warm your media: Ensure your cell culture medium is pre-warmed to 37°C before adding the final diluted CX-6258 solution. Adding the compound to cold media can decrease its solubility.[5]
-
Gentle mixing: Immediately after adding the compound to the medium, mix it gently by inverting the tube or swirling the flask. Avoid vigorous vortexing, which can sometimes promote precipitation.[3]
-
Consider formulation aids: For in vitro assays, the use of co-solvents or surfactants may be necessary, especially for higher concentrations. However, the compatibility of these agents with your specific cell line and assay must be validated.[4]
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 25 mg/mL (~48.41 mM) | Use of fresh, anhydrous DMSO is critical.[1] Heating and sonication can aid dissolution.[5][6] | [1][6] |
| Water | 7.14 mg/mL (~13.83 mM) | Requires ultrasonication and heating to 60°C to dissolve.[6] | [6] |
Table 2: In Vitro Formulation for CX-6258
| Component | Percentage | Purpose | Reference |
| DMSO | 10% | Primary Solvent | [2][5] |
| PEG300 | 40% | Co-solvent | [2][5] |
| Tween-80 | 5% | Surfactant/Emulsifier | [2][5] |
| Saline | 45% | Aqueous Base | [2][5] |
| Resulting Solubility | ≥ 2.75 mg/mL (~5.95 mM) | Clear Solution | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound (MW: 516.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock, weigh out 5.16 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]
Protocol 2: Preparation of a Final Working Solution in Cell Culture Medium
Objective: To prepare a final working solution of CX-6258 in cell culture medium with a final DMSO concentration of ≤ 0.1%.
Materials:
-
10 mM stock solution of CX-6258 in DMSO
-
Anhydrous DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Perform an intermediate dilution in DMSO. For example, to achieve a final concentration of 10 µM in your assay, you could first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Add the final diluted DMSO solution to the pre-warmed cell culture medium at a ratio of 1:1000 (e.g., 1 µL of 1 mM intermediate stock into 1 mL of medium to get a 1 µM final concentration with 0.1% DMSO).[3]
-
Gently mix the final working solution by inverting the tube or pipetting.
-
Use the freshly prepared working solution immediately for your experiment.[3]
Signaling Pathway Diagram
CX-6258 is a pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3).[1][2] These serine/threonine kinases are downstream of the JAK/STAT signaling pathway and play a crucial role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD and regulating protein synthesis through 4E-BP1.[1][7]
Caption: The inhibitory action of CX-6258 on the Pim kinase signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of CX-6258 Hydrochloride Hydrate and Other Pan-Pim Kinase Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is paramount for advancing cancer research and therapy. This guide provides an objective comparison of CX-6258 hydrochloride hydrate, a potent pan-Pim kinase inhibitor, with other notable inhibitors in its class, supported by experimental data and methodologies.
Pim kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that play a crucial role in regulating cell cycle progression, proliferation, and survival.[1][2] Their overexpression is frequently linked to tumorigenesis and therapeutic resistance, making them attractive targets for anticancer therapies.[1][2][3] Pan-Pim inhibitors, which target all three isoforms, are of significant interest. This guide focuses on CX-6258 and compares it with other well-documented pan-Pim inhibitors such as AZD1208 and GDC-0339.
Biochemical Potency and Selectivity
A primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against its target enzymes. Lower IC50 values indicate greater potency.
This compound is a potent, selective, and orally bioavailable pan-Pim kinase inhibitor.[4][5][6] It demonstrates strong inhibitory activity against all three Pim kinase isoforms with IC50 values of 5 nM for Pim-1, 25 nM for Pim-2, and 16 nM for Pim-3.[4][7][8][9]
For comparison, other widely studied pan-Pim inhibitors also exhibit nanomolar potency. AZD1208 has reported IC50 values of 0.4 nM, 5.0 nM, and 1.9 nM for Pim-1, Pim-2, and Pim-3, respectively.[10][11] GDC-0339 is another highly potent inhibitor with Ki (inhibitor constant) values of 0.03 nM for Pim-1, 0.1 nM for Pim-2, and 0.02 nM for Pim-3.[12][13][14]
Table 1: Comparison of Biochemical Potency (IC50/Ki in nM)
| Inhibitor | Pim-1 | Pim-2 | Pim-3 | Reference(s) |
| CX-6258 | 5 | 25 | 16 | [4][7][8][9] |
| AZD1208 | 0.4 | 5.0 | 1.9 | [10][11] |
| GDC-0339 (Ki) | 0.03 | 0.1 | 0.02 | [12][13][14] |
Note: Ki values for GDC-0339 are presented, which are a measure of binding affinity and often lower than IC50 values.
In terms of selectivity, CX-6258 has been shown to be highly selective for Pim kinases. When screened against a panel of 107 other kinases at a concentration of 0.5 µM, only Pim-1, Pim-2, Pim-3, and Flt-3 were inhibited by more than 80%.[15] However, further investigation revealed that CX-6258 does not inhibit Flt-3 activity in cellular assays at relevant concentrations (IC50 > 10 µM), indicating its primary effect is through direct Pim kinase inhibition.[15]
Cellular Activity and In Vivo Efficacy
The ultimate test of an inhibitor's utility is its activity in a biological context. CX-6258 has demonstrated robust antiproliferative effects against a variety of human cancer cell lines, with acute leukemia cell lines being particularly sensitive (IC50 ranging from 0.02 to 3.7 µM).[15][16]
Mechanistically, CX-6258 treatment in MV-4-11 human AML cells leads to a dose-dependent decrease in the phosphorylation of key pro-survival proteins and Pim kinase substrates, such as Bad (at Ser112) and 4E-BP1 (at Ser65 and Thr37/46).[5][15] This confirms its on-target activity within the cell.
In vivo studies have further validated the potential of these inhibitors. GDC-0339, for instance, proved efficacious in RPMI8226 and MM.1S human multiple myeloma xenograft mouse models.[14][17] Similarly, CX-6258 has shown efficacy in suppressing tumor growth in both MV-4-11 and PC3 xenograft murine models when administered orally.[5]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the Pim kinase signaling pathway and a typical workflow for evaluating inhibitor efficacy.
Caption: Simplified Pim kinase signaling pathway.
Caption: Workflow for evaluating Pim kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol is a generalized method to determine the IC50 value of an inhibitor against a purified kinase.
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific Pim kinase isoform by 50%.
Materials:
-
Recombinant human Pim-1, Pim-2, or Pim-3 enzyme.
-
Kinase substrate (e.g., a specific peptide or a generic substrate like Bad).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test inhibitor (e.g., CX-6258) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute into the kinase assay buffer.
-
In a 384-well plate, add the kinase, the substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (or the ADP produced) using a detection reagent like ADP-Glo™. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and measure the resulting light with a luciferase reaction.
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (Cell-Based Assay)
This protocol describes how to measure the effect of an inhibitor on the viability or proliferation of cancer cells.
Objective: To determine the concentration of an inhibitor that causes a 50% reduction in cell viability (GI50 or IC50).
Materials:
-
Human cancer cell line (e.g., T-ALL PDX cells, MV-4-11).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test inhibitor at various concentrations.
-
96-well clear-bottom plates.
-
Cell viability reagent (e.g., ATPlite, CellTiter-Glo®, or MTT).
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and allow them to adhere or stabilize overnight.[18]
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at <0.1%).[18]
-
Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.[18]
-
After incubation, add the cell viability reagent to each well according to the manufacturer's protocol. For an ATP-based assay like ATPlite, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.[18]
-
Incubate as required by the assay (e.g., 10 minutes at room temperature).
-
Measure the luminescence or absorbance using the appropriate plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control, which is set to 100%.[18]
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the GI50/IC50 value.
References
- 1. PIM kinase (and Akt) biology and signaling in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fighting tumor cell survival: advances in the design and evaluation of Pim inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PIM-Kinase Inhibitor X, CX-6258 The PIM-Kinase Inhibitor X, CX-6258 controls the biological activity of PIM-Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 6. Item - Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
- 7. biocompare.com [biocompare.com]
- 8. cx6258 hydrochloride — TargetMol Chemicals [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. AZD 1208 | Pim Kinase | Tocris Bioscience [tocris.com]
- 11. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GDC-0339 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 13. adooq.com [adooq.com]
- 14. GDC-0339 | Pim | TargetMol [targetmol.com]
- 15. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. PIM kinase inhibitors block the growth of primary T-cell acute lymphoblastic leukemia: Resistance pathways identified by network modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibition of Pim Kinase Substrates by CX-6258: A Comparative Guide
CX-6258 is a potent, orally bioavailable, and selective pan-inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2][3] These serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis, making them significant targets in cancer therapy.[4][5] Overexpression of Pim kinases is observed in various hematological and solid tumors, including leukemia, lymphoma, prostate, and pancreatic cancers.[4] Validation of a kinase inhibitor's efficacy relies on demonstrating its ability to block the phosphorylation of its downstream substrates within a cellular context. This guide provides a comparative overview of the experimental data validating the inhibitory action of CX-6258 on key Pim kinase substrates.
Data Presentation: CX-6258 Performance
The efficacy of CX-6258 has been quantified through biochemical assays to determine its potency against each Pim kinase isoform and in cellular assays to measure its anti-proliferative effects and its ability to inhibit substrate phosphorylation.
Table 1: Biochemical Potency of CX-6258 against Pim Kinases
| Kinase Isoform | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
| (Data sourced from multiple references)[1][2][6] |
Table 2: Cellular Activity of CX-6258: Inhibition of Key Pim Kinase Substrates
| Substrate | Phosphorylation Site(s) | Cell Line | Effect |
| Bad (Bcl-2 antagonist of cell death) | Ser112 | MV-4-11 (Acute Myeloid Leukemia) | Dose-dependent inhibition of phosphorylation.[1][2][4] |
| 4E-BP1 (eIF4E-binding protein 1) | Thr37/46 | MV-4-11 (Acute Myeloid Leukemia) | Dose-dependent inhibition of phosphorylation.[1][2][4] |
| NKX3.1 (NK3 homeobox 1) | Not specified | PC3 (Prostate Cancer) | Treatment diminishes steady-state levels and reduces protein half-life.[2][6] |
| IRS1 (Insulin receptor substrate 1) | Ser1101 | Xenograft Tumors / Human Samples | Decreased phosphorylation in vivo.[7] |
Table 3: Anti-proliferative Activity of CX-6258 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | Most sensitive |
| Various Human Cancers | Leukemia, Prostate, etc. | 0.02 - 3.7 |
| (Data represents a range of activity across a panel of cell lines)[1] |
Table 4: Comparative Potency of Pim Kinase Inhibitors
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Flt-3 IC50 (nM) |
| CX-6258 | 5 | 25 | 16 | 134 |
| SGI-1776 | 7 | 363 | 69 | 44 |
| (Data sourced from multiple references)[3][8] |
Experimental Protocols
The validation of CX-6258's mechanism of action relies on specific experimental methodologies.
In Vitro Kinase Assay (for IC50 Determination)
This assay quantifies the direct inhibitory effect of CX-6258 on purified Pim kinase enzymes.
-
Objective: To determine the concentration of CX-6258 required to inhibit 50% of the kinase activity (IC50).
-
Methodology: Radiometric assays are typically used.
-
Reaction Mixture: Recombinant human Pim-1, Pim-2, or Pim-3 enzymes are incubated in a reaction buffer containing a specific peptide substrate (e.g., RSRHSSYPAGT) and ATP (radiolabeled with ³²P or ³³P).[1]
-
Inhibitor Addition: Serial dilutions of CX-6258 are added to the reaction mixtures.
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, and the phosphorylated substrate is separated from the unused ATP, often using phosphocellulose paper or beads.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each CX-6258 concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Western Blot Analysis (for Cellular Substrate Phosphorylation)
This is the key experiment to confirm that CX-6258 inhibits Pim kinases within cancer cells, leading to a decrease in the phosphorylation of their downstream targets.
-
Objective: To measure the relative levels of phosphorylated Pim substrates in cells treated with CX-6258.
-
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., MV-4-11) are cultured and then treated with various concentrations of CX-6258 (and a vehicle control, like DMSO) for a specified duration (e.g., 2 hours).[4]
-
Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing detergents and, crucially, phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of a substrate (e.g., anti-phospho-Bad (Ser112) or anti-phospho-4E-BP1 (Thr37/46)).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light. This signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified. To confirm equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein (e.g., β-actin).
-
Mandatory Visualizations
Signaling Pathway and Inhibition
Caption: Pim kinase signaling pathway and the inhibitory action of CX-6258.
Experimental Workflow for Substrate Validation```dot
Caption: Logical flow from CX-6258 administration to cellular effect.
Comparison with Alternatives
CX-6258 distinguishes itself as a pan-Pim inhibitor, effectively targeting all three isoforms. This is a critical advantage, as the isoforms can have overlapping and compensatory functions. [4]As shown in Table 4, while other inhibitors like SGI-1776 are potent against Pim-1, they show significantly less activity against Pim-2. [3]CX-6258 maintains low nanomolar potency against all three isoforms.
Furthermore, CX-6258 demonstrates good kinase selectivity. In a screen against 107 kinases, at a concentration of 0.5 µM, only the three Pim kinases and Flt-3 were inhibited by more than 80%. [4]While it does inhibit Flt-3, this can be therapeutically beneficial in diseases like acute myeloid leukemia where Flt-3 activity regulates Pim kinase expression. [4][9]
Conclusion
The validation of CX-6258 as a potent pan-Pim kinase inhibitor is well-supported by robust experimental data. Its efficacy is demonstrated not only through direct biochemical inhibition of the Pim kinase isoforms but, more importantly, through the dose-dependent reduction of the phosphorylation of key pro-survival substrates like Bad and 4E-BP1 in cancer cells. This demonstrated on-target activity within a cellular context validates its mechanism of action and provides a strong rationale for its continued investigation as a therapeutic agent in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and substrate specificity of the Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide: CX-6258 Hydrochloride Hydrate Versus Selective Pim-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-Pim kinase inhibitor CX-6258 hydrochloride hydrate with other selective Pim-1 inhibitors, focusing on their performance backed by experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development.
Introduction to Pim Kinases and Their Inhibition
The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Their overexpression is implicated in the progression of various hematologic malignancies and solid tumors, making them attractive targets for cancer therapy.[1][2] Pim kinase expression is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][3] Unlike many other kinases, Pim kinases are constitutively active upon expression, meaning their activity is primarily controlled at the level of transcription and translation.[4] The development of small molecule inhibitors targeting Pim kinases has emerged as a promising therapeutic strategy. This guide focuses on comparing CX-6258, a pan-Pim inhibitor, with other inhibitors that exhibit selectivity primarily for Pim-1.
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound, SGI-1776, and AZD1208 against the three Pim kinase isoforms.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Inhibitor | Pim-1 (nM) | Pim-2 (nM) | Pim-3 (nM) | Reference(s) |
| This compound | 5 | 25 | 16 | [5] |
| SGI-1776 | 7 | 363 | 69 | [6] |
| AZD1208 | <5 | <5 | <5 | [7][8] |
Table 2: Selectivity Profile
| Inhibitor | Primary Target(s) | Notable Off-Target(s) (IC50, nM) | Reference(s) |
| This compound | Pan-Pim | Flt-3 (134) | [1] |
| SGI-1776 | Pim-1 | Flt-3 (44), Haspin | [6] |
| AZD1208 | Pan-Pim | Generally selective, though some off-target activity at higher concentrations | [7][8][9] |
Mechanism of Action and Cellular Effects
CX-6258, as a pan-Pim inhibitor, demonstrates broad activity against all three Pim isoforms. This is considered advantageous due to the functional redundancy among the Pim kinases.[1][10] In cellular assays, CX-6258 has been shown to inhibit the phosphorylation of key downstream targets of Pim kinases, including the pro-apoptotic protein Bad (at Ser112) and the translational regulator 4E-BP1.[1][5] This inhibition of downstream signaling leads to anti-proliferative effects in a range of cancer cell lines, with particular sensitivity observed in acute leukemia cells.[1][5]
SGI-1776, while a potent Pim-1 inhibitor, shows significantly less activity against Pim-2.[6] Its mechanism of action also involves the induction of apoptosis.[11] However, its clinical development was halted due to cardiac toxicity (QT prolongation), which was attributed to off-target effects, including inhibition of the hERG channel.[12]
AZD1208 is a potent pan-Pim inhibitor that effectively inhibits all three isoforms at low nanomolar concentrations.[7][8] It induces cell cycle arrest and apoptosis in sensitive cell lines, which is accompanied by a reduction in the phosphorylation of Bad, 4E-BP1, p70S6K, and S6.[7][8] The sensitivity of cancer cells to AZD1208 has been correlated with the expression levels of Pim-1 and the activation of STAT5.[7][8]
Preclinical Efficacy
This compound has demonstrated robust in vivo efficacy in preclinical tumor models. In a mouse xenograft model using the MV-4-11 acute myeloid leukemia cell line, oral administration of CX-6258 resulted in a dose-dependent tumor growth inhibition of up to 75%.[1] It also showed significant tumor growth inhibition in a PC3 prostate cancer xenograft model.[1]
SGI-1776 also showed preclinical in vivo activity. In xenograft models of human AML, oral administration of SGI-1776 was well-tolerated and effectively inhibited tumor growth.[13] It demonstrated cytotoxic activity in vitro across a panel of pediatric cancer cell lines.[6]
AZD1208 has shown efficacy in preclinical models of acute myeloid leukemia.[7][8] It inhibited the growth of AML cell lines and demonstrated a clear pharmacokinetic/pharmacodynamic relationship in xenograft models.[7][8] AZD1208 also showed potent inhibition of colony growth in primary AML cells.[7][8]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: Simplified Pim-1 signaling pathway and points of inhibition.
Caption: General workflow for an in vitro radiometric kinase inhibition assay.
Caption: Typical workflow for an MTT-based cell proliferation assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a general method for determining the in vitro potency of inhibitors against Pim kinases.
1. Reagents and Materials:
-
Recombinant human Pim-1, Pim-2, or Pim-3 kinase
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[14]
-
Peptide substrate (e.g., RSRHSSYPAGT)[5]
-
[γ-32P]ATP
-
Test inhibitors (CX-6258, SGI-1776, AZD1208) serially diluted in DMSO
-
96-well or 384-well plates
-
Phosphocellulose filter paper
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase buffer.
-
In a reaction plate, add the diluted inhibitor, recombinant Pim kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding [γ-32P]ATP. The final ATP concentration should be near the Km for each kinase isoform (e.g., 30 µM for Pim-1, 5 µM for Pim-2, 155 µM for Pim-3).[5]
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated 32P in the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT)
This protocol outlines a common method to assess the effect of Pim inhibitors on the proliferation of cancer cells.
1. Reagents and Materials:
-
Cancer cell line of interest (e.g., MV-4-11, PC3)
-
Complete cell culture medium
-
Test inhibitors (CX-6258, SGI-1776, AZD1208) serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl solution)[15]
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
Remove the medium and add fresh medium containing serial dilutions of the test inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified CO2 incubator.[16]
-
Following the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.[15] During this time, viable cells will metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Incubate for an additional 4 hours at 37°C to ensure complete solubilization.[15]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percent viability against the logarithm of the inhibitor concentration.
Conclusion
This compound is a potent, orally bioavailable pan-Pim kinase inhibitor with a favorable selectivity profile and demonstrated preclinical efficacy. Its ability to inhibit all three Pim isoforms may offer a therapeutic advantage over more selective Pim-1 inhibitors due to the overlapping functions of the Pim kinase family. While direct comparative studies are limited, the available data suggests that CX-6258 is a valuable tool for researchers studying Pim kinase biology and a promising candidate for further development as an anti-cancer therapeutic. The choice between a pan-Pim inhibitor like CX-6258 or a more selective inhibitor will depend on the specific research question or therapeutic indication, taking into account the potential for both on-target efficacy and off-target effects.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. promega.com [promega.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the Anti-Tumor Effects of CX-6258 Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor effects of CX-6258 hydrochloride hydrate, a potent pan-Pim kinase inhibitor. Through a detailed comparison with other notable Pim kinase inhibitors—SGI-1776, AZD1208, and PIM447—this document offers an objective analysis of preclinical efficacy and summarizes the current understanding of their therapeutic potential. All quantitative data is presented in structured tables for straightforward comparison, and detailed experimental protocols for key assays are provided.
Introduction to Pim Kinase Inhibition
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators of cell survival, proliferation, and apoptosis.[1] Their overexpression is implicated in the tumorigenesis of various hematological malignancies and solid tumors, making them an attractive target for cancer therapy. Pan-Pim inhibition, the simultaneous targeting of all three isoforms, is considered a promising strategy to overcome potential compensatory mechanisms.[1]
CX-6258 is a potent, orally bioavailable pan-Pim kinase inhibitor.[1] This guide evaluates its anti-tumor properties in the context of other significant pan-Pim inhibitors that have been investigated in preclinical and clinical settings.
Comparative Efficacy of Pan-Pim Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity and preclinical anti-tumor effects of CX-6258 and its comparators.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Compound | Pim-1 | Pim-2 | Pim-3 | Flt-3 | Reference(s) |
| CX-6258 | 5 | 25 | 16 | 134 | [1] |
| SGI-1776 | 7 | 363 | 69 | 44 | [2] |
| AZD1208 | 0.4 | 5 | 1.9 | >1000 | [3][4] |
| PIM447 (LGH447) | 0.095 µM | 0.522 µM | 0.369 µM | - | [4] |
Table 2: Preclinical Anti-Tumor Activity
| Compound | Cancer Model | Efficacy | Reference(s) |
| CX-6258 | MV-4-11 (AML) Xenograft | 75% Tumor Growth Inhibition (TGI) at 100 mg/kg | [1] |
| PC3 (Prostate) Xenograft | 51% TGI at 50 mg/kg | [1] | |
| Various Cancer Cell Lines | IC50 range of 0.02-3.7 µM | [1] | |
| SGI-1776 | MV-4-11 (AML) Xenograft | Complete responses | [5] |
| Pediatric Solid Tumor Xenografts | Intermediate activity in 1 of 39 models | [5] | |
| AZD1208 | MOLM-16 (AML) Xenograft | 89% TGI at 10 mg/kg | [6] |
| Gastric Cancer Cell Lines | Decreased cell viability | [6] | |
| PIM447 | Myeloma Xenograft | Significant reduction in tumor burden | [7] |
| Hepatoblastoma Xenograft | Decreased tumor growth | [6] |
Clinical Trial Status
A critical aspect of drug comparison is the evaluation of clinical safety and efficacy. The following table outlines the clinical trial status of the compared Pim kinase inhibitors. Notably, no registered clinical trials for this compound have been identified to date.
Table 3: Clinical Trial Summary
| Compound | Highest Phase Reached | Status | Key Findings | Reference(s) |
| CX-6258 | Preclinical | No registered clinical trials found | - | - |
| SGI-1776 | Phase I | Terminated | Dose-limiting cardiac (QTc prolongation) toxicity | [2] |
| AZD1208 | Phase I | Completed | No clinical responses observed, development halted | [2] |
| PIM447 | Phase I | Completed/Ongoing | Single-agent anti-tumor activity in multiple myeloma | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Reversing Doxorubicin Resistance: A Comparative Analysis of CX-6258 Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the PIM Kinase Inhibitor CX-6258 in Doxorubicin-Resistant Cells
Doxorubicin remains a cornerstone of chemotherapy for a multitude of cancers. However, the development of multidrug resistance (MDR) is a significant clinical hurdle, often leading to treatment failure. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux chemotherapeutic agents from cancer cells. The serine/threonine kinase family, PIM, has emerged as a critical regulator of these resistance mechanisms. This guide provides a comparative overview of the pan-PIM kinase inhibitor, CX-6258 hydrochloride hydrate, and its potential to overcome doxorubicin resistance, alongside other PIM kinase inhibitors.
While direct experimental data on CX-6258 in doxorubicin-resistant cell lines is limited in the available literature, its synergistic activity with doxorubicin in sensitive cancer cell lines suggests a promising avenue for further investigation. This guide will present the existing data for CX-6258 and compare it with findings for other PIM kinase inhibitors that have been evaluated in doxorubicin-resistant models.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of CX-6258 and other PIM kinase inhibitors, highlighting their potential in sensitizing cancer cells to doxorubicin.
Table 1: In Vitro Efficacy of CX-6258 in Doxorubicin-Sensitive Prostate Cancer Cells
| Compound | Cell Line | IC50 (single agent) | Combination Index (CI50) with Doxorubicin | Molar Ratio (CX-6258:Doxorubicin) | Reference |
| CX-6258 | PC3 | 452 nM | 0.4 | 10:1 | [1] |
| Doxorubicin | PC3 | 114 nM | N/A | N/A | [2] |
Table 2: Efficacy of Other PIM Kinase Inhibitors in Doxorubicin-Resistant or Relevant Cancer Cell Lines
| Compound | Cell Line | Effect on Doxorubicin Efficacy | Key Findings | Reference |
| AZD1208 | Neuroblastoma (SK-N-AS, SK-N-BE(2)) | Increased intracellular doxorubicin accumulation and synergistic decrease in cell viability. | PIM kinase inhibition suggests regulation of the MRP1 drug efflux pump. | |
| TP-3654 | ABCG2-overexpressing multidrug-resistant cancer cells | Resensitized cells to cytotoxic ABCG2 substrate drugs. | Attenuated the drug transport function of the ABCG2 transporter. | [3] |
Mechanism of Action: PIM Kinase Inhibition and Reversal of Doxorubicin Resistance
PIM kinases contribute to cancer cell survival and chemoresistance through multiple pathways. A key mechanism relevant to doxorubicin resistance is the regulation of drug efflux pumps. Overexpression of PIM kinases can lead to increased expression and activity of ABC transporters like P-glycoprotein, which actively pump doxorubicin out of the cell, reducing its intracellular concentration and thereby its efficacy.
CX-6258, as a pan-PIM kinase inhibitor, is proposed to counteract this by downregulating the signaling pathways that lead to the overexpression and enhanced function of these efflux pumps. By inhibiting PIM kinases, CX-6258 may restore the sensitivity of resistant cancer cells to doxorubicin.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the efficacy of CX-6258 in doxorubicin-resistant cells.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of CX-6258 and doxorubicin, alone and in combination.
Materials:
-
Doxorubicin-resistant cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
This compound
-
Doxorubicin
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of CX-6258 and doxorubicin in complete medium.
-
For single-agent treatments, replace the medium with fresh medium containing varying concentrations of either CX-6258 or doxorubicin.
-
For combination treatments, replace the medium with fresh medium containing varying concentrations of doxorubicin in the presence of a fixed, non-toxic concentration of CX-6258, or vice versa. Alternatively, use a fixed molar ratio of the two drugs.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values. The combination index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Intracellular Doxorubicin Accumulation Assay
This assay measures the effect of CX-6258 on the accumulation of doxorubicin inside resistant cancer cells, often assessed by flow cytometry due to doxorubicin's intrinsic fluorescence.
Materials:
-
Doxorubicin-resistant cancer cell line
-
This compound
-
Doxorubicin
-
Complete cell culture medium
-
6-well plates
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a non-toxic concentration of CX-6258 for a specified period (e.g., 2 hours).
-
Add doxorubicin to the wells (with and without CX-6258 pre-treatment) and incubate for various time points (e.g., 1, 2, 4 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the intracellular fluorescence of doxorubicin using a flow cytometer, typically with an excitation wavelength of 488 nm and an emission wavelength of ~590 nm.
-
Compare the mean fluorescence intensity of cells treated with doxorubicin alone to those co-treated with CX-6258 to determine if the inhibitor increases intracellular doxorubicin accumulation.
Logical Relationship of Overcoming Doxorubicin Resistance
The overarching strategy for overcoming doxorubicin resistance with a PIM kinase inhibitor like CX-6258 involves a logical sequence of events, from target inhibition to the restoration of chemosensitivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of doxorubicin-resistance in sarcoma 180 tumor cells by inhibition of different resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Leukemia: A Comparative Analysis of Pim Kinase Inhibitors CX-6258 and SGI-1776
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent pan-Pim kinase inhibitors, CX-6258 and SGI-1776, in the context of leukemia. This analysis is based on a comprehensive review of preclinical data to inform future research and development decisions.
Both CX-6258 and SGI-1776 are potent inhibitors of the Pim kinase family (Pim-1, Pim-2, and Pim-3), a group of serine/threonine kinases that are crucial regulators of cell survival and proliferation and are frequently overexpressed in various hematological malignancies, including leukemia.[1][2] Inhibition of Pim kinases has emerged as a promising therapeutic strategy for these cancers. This guide delves into a side-by-side comparison of their biochemical potency, cellular activity, and preclinical efficacy in leukemia models.
At a Glance: Key Quantitative Data
To facilitate a direct comparison, the following tables summarize the key quantitative data for CX-6258 and SGI-1776 from various preclinical studies. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Table 1: Biochemical Potency (IC50) | |||
| Target Kinase | CX-6258 (nM) | SGI-1776 (nM) | Reference |
| Pim-1 | 5 | 7 | [3][4] |
| Pim-2 | 25 | 363 | [3][4] |
| Pim-3 | 16 | 69 | [3][4] |
| Flt-3 | 134 | 44 | [5][6] |
| Table 2: In Vitro Efficacy in Leukemia Cell Lines | |||
| Leukemia Cell Line | Compound | Effect | Reference |
| MV-4-11 (AML) | CX-6258 | Antiproliferative IC50: 0.02-3.7 µM (across a panel) | [3] |
| MV-4-11 (AML) | SGI-1776 | Viability IC50: < 10 nM (72h) | [4] |
| MOLM-13 (AML) | SGI-1776 | Viability IC50: < 10 nM (72h) | [4] |
| Table 3: In Vivo Efficacy in Leukemia Xenograft Models | ||||
| Xenograft Model | Compound | Dose & Administration | Effect | Reference |
| MV-4-11 (AML) | CX-6258 | 50 mg/kg, oral, daily | 45% Tumor Growth Inhibition (TGI) | [2] |
| MV-4-11 (AML) | CX-6258 | 100 mg/kg, oral, daily | 75% TGI | [2] |
| MV-4-11 (AML) | SGI-1776 | 135 mg/kg | Decline in tumor volume after 14 days | [4] |
| MOLM-13 (AML) | SGI-1776 | Not specified | Inhibition of tumor growth | [7] |
Delving into the Mechanisms: Signaling Pathways and Cellular Effects
Both CX-6258 and SGI-1776 exert their anti-leukemic effects by inhibiting the kinase activity of Pim proteins, leading to the modulation of various downstream signaling pathways that control cell survival, proliferation, and apoptosis.
A key mechanism for both inhibitors is the disruption of the anti-apoptotic machinery within leukemia cells. Pim kinases are known to phosphorylate and inactivate the pro-apoptotic protein Bad. By inhibiting Pim kinases, both CX-6258 and SGI-1776 prevent the phosphorylation of Bad, thereby promoting apoptosis.[1][2] Furthermore, both compounds have been shown to decrease the phosphorylation of 4E-BP1, a key regulator of protein translation, leading to reduced synthesis of proteins essential for cell growth and survival.[3][8]
SGI-1776 has been specifically shown to reduce the levels of the anti-apoptotic protein Mcl-1, a critical survival factor in many leukemias.[8] This effect is achieved through both the inhibition of Mcl-1 transcription and a reduction in its protein translation.[8]
Interestingly, both inhibitors also exhibit activity against Fms-like tyrosine kinase 3 (Flt-3), a receptor tyrosine kinase frequently mutated and constitutively activated in acute myeloid leukemia (AML).[5][6] SGI-1776, in particular, shows potent inhibition of Flt-3, suggesting a dual-targeting mechanism in Flt-3-mutated AML.[7]
Experimental Protocols: A Guide to Key Assays
Reproducibility and standardization are paramount in preclinical research. This section provides an overview of the methodologies used in the cited studies for key experiments.
Cell Viability Assay (MTT/XTT/CCK-8)
These colorimetric assays are used to assess the cytotoxic effects of the inhibitors on leukemia cell lines.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT, XTT) or a WST-8 salt (CCK-8) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.
General Protocol:
-
Seed leukemia cells in a 96-well plate at a predetermined density.
-
Treat the cells with a range of concentrations of CX-6258 or SGI-1776 for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the respective reagent (MTT, XTT, or CCK-8) to each well and incubate for a few hours.
-
If using MTT, a solubilization solution is added to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis in leukemia cells following treatment with the inhibitors.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
General Protocol:
-
Treat leukemia cells with the desired concentrations of CX-6258 or SGI-1776 for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins and their phosphorylation status, providing insights into the molecular mechanisms of drug action.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., total and phosphorylated Bad, 4E-BP1, Mcl-1). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
General Protocol:
-
Lyse treated and untreated leukemia cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Combination Strategies: Enhancing Anti-Leukemic Efficacy
Given the complexity of cancer signaling networks, combination therapies are often more effective than single-agent treatments. Both CX-6258 and SGI-1776 have been investigated in combination with other anti-cancer agents in leukemia models.
CX-6258 has demonstrated synergistic effects when combined with conventional chemotherapeutic agents like doxorubicin and paclitaxel.[2] SGI-1776 has also shown synergy with cytarabine, a standard-of-care agent in AML therapy.[1] These findings suggest that Pim kinase inhibitors could be valuable components of combination regimens to overcome drug resistance and improve therapeutic outcomes in leukemia.
Conclusion
Both CX-6258 and SGI-1776 are potent pan-Pim kinase inhibitors with significant preclinical activity against leukemia cells. CX-6258 appears to have a more balanced inhibitory profile against the three Pim isoforms, while SGI-1776 exhibits more potent activity against Flt-3, which could be advantageous in Flt-3-mutated leukemias. Both compounds induce apoptosis and inhibit key pro-survival signaling pathways in leukemia cells.
The choice between these two inhibitors for further development or research may depend on the specific subtype of leukemia being targeted, particularly the Flt-3 mutational status, and the desired combination therapy strategy. This guide provides a foundational comparison to aid in these critical decisions. Further head-to-head studies under identical experimental conditions are warranted to definitively delineate the superior candidate for clinical translation in specific leukemia patient populations.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The FLT3 and Pim kinases inhibitor SGI-1776 preferentially target FLT3-ITD AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Power of CX-6258 and Paclitaxel in Prostate Cancer Therapy
A detailed analysis of preclinical data demonstrates the enhanced anti-cancer efficacy of combining the pan-Pim kinase inhibitor CX-6258 with the microtubule-stabilizing agent paclitaxel. This combination therapy exhibits a potent synergistic effect in prostate cancer cells, offering a promising avenue for future therapeutic strategies.
Researchers and drug development professionals are constantly seeking innovative approaches to enhance the effectiveness of existing cancer treatments. One such strategy is the combination of targeted therapies with conventional chemotherapy. This guide provides a comprehensive comparison of the preclinical performance of CX-6258, a potent pan-Pim kinase inhibitor, when used in synergy with paclitaxel, a widely used chemotherapeutic agent. The data presented herein validates the synergistic interaction and provides a foundation for further investigation into this promising combination.
Enhanced Cytotoxicity through Synergistic Action
The primary evidence for the synergistic effect of CX-6258 and paclitaxel comes from in vitro studies on the human prostate adenocarcinoma cell line, PC3. When administered as single agents, both CX-6258 and paclitaxel demonstrated dose-dependent inhibition of cell viability. However, their combined application resulted in a significantly more potent cytotoxic effect than what would be expected from their individual activities.
This synergy is quantitatively demonstrated by a Combination Index (CI) value of 0.56, as reported in a key preclinical study.[1] A CI value less than 1 is a definitive indicator of a synergistic interaction. This particular study utilized a 100:1 molar ratio of CX-6258 to paclitaxel.[1]
| Compound | Cell Line | IC50 (nM) | Combination Index (CI50) |
| CX-6258 | PC3 | 452 | 0.56 (in combination with Paclitaxel at a 100:1 molar ratio) |
| Paclitaxel | PC3 | 2.5 |
Table 1: In vitro efficacy of CX-6258 and Paclitaxel as single agents and in combination.[1]
While in vivo data for the specific combination of CX-6258 and paclitaxel is not yet available in published literature, single-agent studies have demonstrated the in vivo efficacy of CX-6258 in xenograft models of acute myeloid leukemia (MV-4-11) and prostate adenocarcinoma (PC3).[1] In the PC3 xenograft model, oral administration of CX-6258 as a single agent resulted in significant tumor growth inhibition.[1] These findings, coupled with the strong in vitro synergy, provide a compelling rationale for future in vivo investigations of the combination therapy.
Unraveling the Mechanism of Synergy: A Dual-Pronged Attack
The synergistic interaction between CX-6258 and paclitaxel stems from their distinct yet complementary mechanisms of action, which target key cancer cell survival and proliferation pathways.
Paclitaxel's Mode of Action: Paclitaxel is a well-established anti-mitotic agent that functions by stabilizing microtubules. This interference with the normal dynamics of the microtubule network leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death).
CX-6258's Role as a Pim Kinase Inhibitor: CX-6258 is a potent inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[2] The Pim kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers, including prostate cancer, and are associated with tumor progression and resistance to chemotherapy.[1][3]
Pim kinases promote cell survival and proliferation by phosphorylating and thereby inhibiting pro-apoptotic proteins such as BAD (Bcl-2-associated death promoter).[1] They also play a role in regulating the cell cycle and promoting the expression of drug efflux pumps like P-glycoprotein (Pgp), which can contribute to chemotherapy resistance.[1]
By inhibiting Pim kinases, CX-6258 counteracts these pro-survival mechanisms. This leads to increased levels of active pro-apoptotic proteins and potentially reverses Pgp-mediated drug resistance, thereby sensitizing the cancer cells to the cytotoxic effects of paclitaxel.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial.
Cell Viability and Synergy Analysis
The synergistic effect of CX-6258 and paclitaxel was determined using a cell viability assay, followed by analysis using the Combination Index (CI) method.
1. Cell Culture:
-
PC3 human prostate adenocarcinoma cells are cultured in appropriate media (e.g., F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
PC3 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of CX-6258 alone, paclitaxel alone, and a combination of both drugs at a constant molar ratio (e.g., 100:1 for CX-6258:paclitaxel).
-
After a specified incubation period (e.g., 72 hours), a viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence is measured using a plate reader to determine the percentage of viable cells relative to untreated controls.
3. Combination Index (CI) Calculation:
-
The dose-response data from the cell viability assay is analyzed using software such as CompuSyn.
-
The software calculates the CI value based on the Chou-Talalay method, which provides a quantitative measure of the interaction between the two drugs. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Conclusion and Future Directions
The preclinical data strongly supports the synergistic interaction between CX-6258 and paclitaxel in prostate cancer cells. By targeting the Pim kinase survival pathway, CX-6258 effectively enhances the cytotoxic effects of paclitaxel. This combination represents a promising therapeutic strategy that warrants further investigation, particularly in in vivo models, to fully elucidate its potential for clinical application. The detailed experimental protocols provided in this guide offer a framework for researchers to validate and expand upon these important findings.
References
Comparative Analysis of CX-6258's Efficacy Across Acute Myeloid Leukemia (AML) Cell Lines
A detailed guide for researchers and drug development professionals on the preclinical activity of the pan-Pim kinase inhibitor, CX-6258, in various AML cell line models.
CX-6258 is a potent and selective, orally bioavailable small molecule inhibitor targeting the family of Pim serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] These kinases are crucial regulators of cell survival and proliferation, and their overexpression is frequently observed in hematological malignancies, including acute myeloid leukemia (AML).[1][3] CX-6258 has demonstrated robust anti-proliferative activity across a range of cancer cell lines, with acute leukemia cells showing particular sensitivity.[1][4] This guide provides a comparative analysis of CX-6258's effects on different AML cell lines, supported by experimental data and detailed protocols.
Data Presentation
In Vitro Efficacy of CX-6258
CX-6258 exhibits potent inhibitory activity against all three Pim kinase isoforms, as summarized in the table below.
| Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Table 1: Biochemical potency of CX-6258 against Pim kinase isoforms.[2]
The anti-proliferative effects of CX-6258 have been evaluated in various cancer cell lines. Notably, the MV-4-11 AML cell line, which harbors a FLT3-ITD mutation known to upregulate Pim kinases, is highly sensitive to CX-6258.[1][4]
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 20 |
| PC3 | Prostate Cancer | 452 |
Table 2: Anti-proliferative activity of CX-6258 in representative cancer cell lines.[2]
Mechanism of Action
CX-6258 exerts its anti-leukemic effects by inhibiting the phosphorylation of downstream targets of Pim kinases. This leads to the suppression of pro-survival signals and the induction of apoptosis. In MV-4-11 cells, treatment with CX-6258 leads to a dose-dependent decrease in the phosphorylation of Bad at Ser112 and 4E-BP1 at Ser65 and Thr37/46.[1]
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway inhibited by CX-6258.
Caption: CX-6258 inhibits Pim kinases, preventing the phosphorylation of pro-survival proteins like Bad and 4E-BP1.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of CX-6258 that inhibits the growth of AML cell lines by 50% (IC50).
-
Cell Seeding: Seed AML cells (e.g., MV-4-11, MOLM-13, KG-1, etc.) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/mL in a final volume of 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of CX-6258 in culture medium. Add the diluted compound to the wells to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
This protocol is used to assess the effect of CX-6258 on the phosphorylation of Pim kinase substrates.
-
Cell Treatment: Seed AML cells in a 6-well plate and treat with varying concentrations of CX-6258 (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Bad (Ser112), total Bad, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of CX-6258 in AML cell lines.
Caption: A general workflow for the in vitro evaluation of CX-6258 in AML cell lines.
Conclusion
CX-6258 is a potent pan-Pim kinase inhibitor with significant anti-proliferative activity in AML cell lines, particularly those with genetic alterations that lead to the upregulation of the Pim kinase signaling pathway. The high sensitivity of the MV-4-11 cell line highlights the potential of CX-6258 as a therapeutic agent in this subset of AML. Further studies are warranted to establish a broader comparative profile of CX-6258 across a more extensive panel of AML cell lines to identify additional predictive biomarkers of response and to guide its clinical development.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM-Kinase Inhibitor X, CX-6258 The PIM-Kinase Inhibitor X, CX-6258 controls the biological activity of PIM-Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 3. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Therapeutic Window of CX-6258 Hydrochloride Hydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic window for CX-6258 hydrochloride hydrate, a potent pan-Pim kinase inhibitor. By objectively comparing its performance with alternative Pim kinase inhibitors and presenting supporting experimental data, this document aims to inform preclinical and clinical research decisions.
Introduction to CX-6258 and the Pim Kinase Family
CX-6258 is an orally bioavailable small molecule that exhibits potent and selective inhibition of all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3)[1][2][3][4][5][6][7][8]. Pim kinases are a family of serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis[9][10]. Overexpression of Pim kinases is implicated in the tumorigenesis of various hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate cancer, making them attractive targets for cancer therapy[9][10]. The three Pim kinase isoforms have overlapping functions, suggesting that pan-Pim inhibition may be a more effective therapeutic strategy than targeting a single isoform[9][10]. Notably, mice lacking all three Pim kinases are viable with minimal phenotypic changes, suggesting that pan-Pim kinase inhibitors may have a favorable safety profile[9][10].
Comparative Efficacy of CX-6258 and Alternatives
The efficacy of CX-6258 has been demonstrated through its potent inhibition of Pim kinases and its anti-proliferative activity against a range of cancer cell lines. This section compares the in vitro potency and in vivo efficacy of CX-6258 with other notable pan-Pim kinase inhibitors: SGI-1776, AZD1208, and PIM447 (LGH447).
In Vitro Potency: Kinase Inhibition and Anti-proliferative Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) for kinase activity and cancer cell line proliferation.
Table 1: Comparative Pan-Pim Kinase Inhibition
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| CX-6258 | 5[1][2][3][4][5][6][7][8] | 25[1][2][3][4][5][6][7][8] | 16[1][2][3][4][5][6][7][8] |
| SGI-1776 | 7[11] | ~350 (50-fold selective for Pim-1)[11] | ~70 (10-fold selective for Pim-1)[11] |
| AZD1208 | 0.4[12] | 5[12] | 1.9[12] |
| PIM447 (LGH447) | 6 (Ki, pM)[13][14] | 18 (Ki, pM)[13][14] | 9 (Ki, pM)[13][14] |
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line(s) | IC50 Range (µM) |
| CX-6258 | Various human cancer cell lines (most sensitive: acute leukemia) | 0.02 - 3.7[1][7] |
| SGI-1776 | Leukemia and solid tumor cell lines | 0.005 - 11.68[11] |
| AZD1208 | AML cell lines | IC50 < 0.5 (sensitive lines) |
| PIM447 (LGH447) | Multiple myeloma cell lines | 0.1 - 10 (induces apoptosis)[13][15] |
In Vivo Efficacy: Xenograft Tumor Models
The anti-tumor activity of these compounds has been evaluated in mouse xenograft models.
Table 3: Comparative In Vivo Efficacy
| Compound | Animal Model | Dosing | Efficacy |
| CX-6258 | MV-4-11 (AML) xenograft | 50 mg/kg, p.o., daily | 45% Tumor Growth Inhibition (TGI)[9] |
| 100 mg/kg, p.o., daily | 75% TGI[9] | ||
| SGI-1776 | MV-4-11 (AML) xenograft | 75 mg/kg and 200 mg/kg | Efficacious, induced complete responses[2][11] |
| AZD1208 | MOLM-16 and KG-1a (AML) xenografts | Dose-proportional | Suppressed tumor growth[12] |
| PIM447 (LGH447) | KG-1 (AML) xenograft | Not specified | Single agent anti-tumor activity[14] |
| Disseminated murine model of human myeloma | Not specified | Significantly reduced tumor burden[14][15] |
Assessing the Therapeutic Window: A Toxicity Profile Comparison
The therapeutic window is defined by the balance between a drug's efficacy and its toxicity. While direct preclinical toxicology data for CX-6258, such as an LD50 or Maximum Tolerated Dose (MTD), is not publicly available, initial studies indicate it was well-tolerated in mice[9][10]. In contrast, clinical trial data for alternative Pim inhibitors provide insights into their potential toxicities.
Table 4: Comparative Toxicity Profile
| Compound | Key Toxicity Findings |
| CX-6258 | Reported to be well-tolerated in a mouse xenograft study[9][10]. Further preclinical safety studies are ongoing[16]. |
| SGI-1776 | Clinical trials were suspended due to cardiac toxicity. |
| AZD1208 | In Phase I clinical trials, dose-limiting toxicities included rash, fatigue, and vomiting. The MTD was not confirmed, and the 900 mg dose was not tolerated[1]. No clinical responses were observed[1]. |
| PIM447 (LGH447) | In a Phase I trial in multiple myeloma, the MTD was established at 500 mg once daily, with a recommended dose of 300 mg once daily. Treatment-related adverse events were primarily hematologic[16]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
Pan-Pim Kinase Inhibition Radiometric Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a Pim kinase.
-
Reaction Setup : Prepare a reaction mixture containing the specific Pim kinase isoform (e.g., recombinant human Pim-1, Pim-2, or Pim-3), a peptide substrate (e.g., RSRHSSYPAGT), and the test compound (CX-6258 or alternative) at various concentrations in a suitable buffer.
-
Initiation : Start the kinase reaction by adding a mixture of unlabeled ATP and radioactively labeled [γ-³²P]ATP[10].
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-40 minutes) to allow for substrate phosphorylation[10].
-
Termination : Stop the reaction by adding a solution such as 3% phosphoric acid[11].
-
Detection : Spot the reaction mixture onto a filtermat (e.g., P30). Wash the filtermat multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP[11].
-
Quantification : Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Analysis : Calculate the percentage of kinase inhibition at each compound concentration relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight[9].
-
Compound Treatment : Treat the cells with various concentrations of CX-6258 or an alternative inhibitor for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[1][2][9].
-
Solubilization : Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals[1][2][9].
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader[1][2].
-
Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.
Tumor Xenograft Model in Mice
This in vivo model evaluates the anti-tumor efficacy of a compound.
-
Animal Model : Utilize immunodeficient mice (e.g., nude or NOD-SCID) that can accept human tumor xenografts[13][15][17].
-
Tumor Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., MV-4-11) into the flank of each mouse[15][17].
-
Tumor Growth and Randomization : Monitor tumor growth regularly. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups[13][17].
-
Drug Administration : Administer CX-6258 or the alternative compound to the treatment groups via the appropriate route (e.g., oral gavage) at the specified dose and schedule. The control group receives the vehicle only[9][15].
-
Efficacy Assessment : Measure tumor volume and body weight periodically throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group[9][13].
-
Toxicity Monitoring : Observe the animals for any signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.
Visualizing the Mechanism and Workflow
To further elucidate the context of CX-6258's function, the following diagrams illustrate its signaling pathway, a typical experimental workflow for its evaluation, and the conceptual framework of the therapeutic window.
Caption: Pim Kinase Signaling Pathway and Inhibition by CX-6258.
Caption: Workflow for Assessing the Therapeutic Window.
Caption: Conceptual Diagram of the Therapeutic Window.
Conclusion
This compound is a potent and selective pan-Pim kinase inhibitor with promising anti-cancer activity demonstrated in preclinical models. Its high selectivity and the viability of Pim kinase knockout mice suggest a potentially wide therapeutic window. However, a comprehensive assessment requires further dedicated preclinical toxicology studies to establish a clear safety profile, including the determination of a maximum tolerated dose and potential off-target effects. The comparative data presented in this guide highlights the competitive landscape of Pim kinase inhibitors and underscores the importance of balancing efficacy with a favorable safety profile for successful clinical translation. The provided experimental protocols and diagrams serve as a resource for researchers designing and interpreting studies aimed at further characterizing the therapeutic potential of CX-6258 and other molecules in this class.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Safety Operating Guide
Proper Disposal of CX-6258 Hydrochloride Hydrate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of CX-6258 hydrochloride hydrate, a potent and selective pan-Pim kinase inhibitor. Adherence to these procedures is vital to ensure the safety of laboratory personnel and the protection of the environment.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on the hazards, necessary personal protective equipment (PPE), and emergency procedures associated with the compound.
Key Hazard Information:
While a specific, comprehensive hazard profile for this compound is not universally available, similar chemical compounds are often categorized with general warnings. Always handle with caution. A safety data sheet for a comparable laboratory chemical indicates potential hazards such as being harmful if swallowed.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Protective gloves |
| Eye Protection | Safety glasses or a face shield as required |
| Skin and Body | Protective clothing and boots as the situation dictates |
| Respiratory | A dust respirator should be used, in compliance with local and national regulations |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to act in accordance with all prevailing country, federal, state, and local regulations.[2] The following steps provide a general framework for proper disposal:
1. Waste Identification and Segregation:
-
Solid Waste: Collect unadulterated this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be considered contaminated and disposed of as chemical waste.
2. In-Lab Decontamination (for spills):
-
In the event of a small spill, absorb the material with a finely-powdered, liquid-binding material such as diatomite or universal binders.[2]
-
Decontaminate affected surfaces by scrubbing with alcohol.[2]
-
Collect all cleanup materials in a sealed container for chemical waste disposal.
3. Packaging for Disposal:
-
Ensure all waste containers are securely sealed to prevent leakage.
-
Properly label each container with the full chemical name ("this compound"), the associated hazards (e.g., "Harmful if Swallowed"), and the date of accumulation.
4. Storage Pending Disposal:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
The recommended storage temperature for the pure compound is between -20°C and -80°C. While waste may not require such stringent conditions, it should be stored in a cool, dry place.
5. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed and authorized waste management company.[1]
-
One approved method for similar chemical waste is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Never dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal
Caption: A workflow diagram illustrating the key stages of this compound disposal.
Signaling Pathway Context: Pim Kinases
CX-6258 is an inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3). These kinases are involved in cell survival and proliferation pathways. Understanding this context is crucial for researchers handling the compound.
Caption: A diagram showing the inhibitory action of CX-6258 on the Pim kinase signaling pathway.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment.
References
Essential Safety and Operational Guide for Handling CX-6258 Hydrochloride Hydrate
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with CX-6258 hydrochloride hydrate. The following information is intended to supplement, not replace, your institution's standard safety protocols and a thorough review of the full Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Ensure a complete seal around the eyes. A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves for integrity before each use. Change gloves frequently and when contaminated. |
| Protective clothing. | A lab coat is mandatory. For larger quantities or potential for significant exposure, chemical-resistant coveralls are recommended. | |
| Respiratory Protection | NIOSH-approved respirator. | Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a self-contained breathing apparatus is required.[1] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling:
-
Storage:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1] |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the chemical to enter drains or waterways.[1]
Experimental Protocols and Data
CX-6258 is a potent, orally efficacious pan-Pim kinase inhibitor.[3] The following data and protocols are relevant to its experimental use.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Pim-1) | 5 nM | [3][4][5] |
| IC50 (Pim-2) | 25 nM | [3][4][5] |
| IC50 (Pim-3) | 16 nM | [3][4][5] |
| Molecular Weight | 498.40 g/mol | [3] |
Experimental Protocol: Western Blot for Phospho-Protein Analysis
This protocol describes the methodology used to measure the effect of CX-6258 on the phosphorylation of Pim kinase substrates in MV-4-11 cells.[6]
-
Cell Treatment: Treat MV-4-11 cells with varying concentrations of CX-6258 for 2 hours.[6]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phospho-Bad (S112), phospho-4E-BP1 (T37/46), and total protein levels as a loading control.
-
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.
-
Analysis: Quantify the relative levels of the phospho-proteins to determine the dose-dependent inhibitory effect of CX-6258.[6]
Visualizations
CX-6258 Signaling Pathway
Caption: Signaling pathway inhibited by CX-6258.
CX-6258 Handling and Disposal Workflow
Caption: Workflow for handling and disposing of CX-6258.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
